Technical Documentation Center

Methyl 4-methoxythiophene-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-methoxythiophene-3-carboxylate
  • CAS: 65369-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-methoxythiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Chemistry Methyl 4-methoxythiophene-3-carboxylate, a substituted thiophene derivative, is a compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

Methyl 4-methoxythiophene-3-carboxylate, a substituted thiophene derivative, is a compound of significant interest in the fields of medicinal chemistry and materials science. Thiophene rings and their analogs are key structural motifs in numerous biologically active compounds and functional materials.[1] The incorporation of a methoxy and a methyl carboxylate group onto the thiophene core at the 4- and 3-positions, respectively, imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 4-methoxythiophene-3-carboxylate, offering insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is paramount for its handling and application in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 4-methoxythiophene-3-carboxylate
PropertyValueSource
CAS Number 65369-22-4[2][3][4][5][6]
Molecular Formula C₇H₈O₃S[2][3][4][6]
Molecular Weight 172.2 g/mol [2]
Appearance White to off-white powder/crystalline powder[2]
Melting Point 70 °C[4]
Boiling Point (Predicted) 248.1 ± 20.0 °C[4]
Density (Predicted) 1.222 ± 0.06 g/cm³[4]
Storage Temperature 2-8°C[4]
Safety and Handling

Methyl 4-methoxythiophene-3-carboxylate is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of Methyl 4-methoxythiophene-3-carboxylate

The synthesis of Methyl 4-methoxythiophene-3-carboxylate has been reported in the scientific literature, with a key reference being The Journal of Organic Chemistry, 1979, volume 44, page 3292.[4] While the specific details of the experimental procedure from this source require direct consultation, a general synthetic approach for this class of compounds can be outlined. The synthesis of substituted thiophenes often involves the construction of the thiophene ring from acyclic precursors or the modification of a pre-existing thiophene core.

General Synthetic Workflow

A plausible synthetic route could involve the reaction of a β-ketoester with a sulfur-containing reagent, followed by cyclization and subsequent functional group manipulations. The following diagram illustrates a conceptual workflow for the synthesis.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A β-ketoester precursor C Thiophene ring formation A->C B Sulfurating agent (e.g., Lawesson's reagent) B->C D Introduction of methoxy group C->D E Esterification D->E F Methyl 4-methoxythiophene-3-carboxylate E->F

Conceptual workflow for the synthesis of Methyl 4-methoxythiophene-3-carboxylate.
Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, illustrative protocol based on common synthetic methodologies for thiophene derivatives. Note: This is not from the cited reference and should be adapted based on specific literature procedures.

  • Step 1: Thiophene Ring Formation. A suitable β-ketoester is reacted with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or xylene under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Purification of the Thiophene Intermediate. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Step 3: Introduction of the Methoxy Group. The purified thiophene intermediate is then subjected to a reaction to introduce the methoxy group. This could involve O-methylation of a hydroxyl precursor using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Step 4: Esterification. If the carboxylate group is not already in the methyl ester form, the corresponding carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Step 5: Final Purification. The final product, Methyl 4-methoxythiophene-3-carboxylate, is purified by recrystallization or column chromatography to yield a pure solid.

Chemical Reactivity and Stability

The reactivity of Methyl 4-methoxythiophene-3-carboxylate is governed by the interplay of the electron-rich thiophene ring, the electron-donating methoxy group, and the electron-withdrawing methyl carboxylate group.

  • Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation.[1] The directing effects of the methoxy and carboxylate groups will influence the position of substitution. The electron-donating methoxy group activates the ring, while the electron-withdrawing carboxylate group deactivates it.

  • Reactions of the Ester Group: The methyl ester functionality can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol.

  • Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to maintain its chemical integrity.

Diagram of Potential Reaction Pathways

G cluster_0 Ester Reactions cluster_1 Ring Reactions A Methyl 4-methoxythiophene-3-carboxylate B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Amidation (R₂NH) A->C D Reduction (LiAlH₄) A->D E Electrophilic Substitution (e.g., Bromination) A->E F F B->F 4-Methoxythiophene-3-carboxylic acid G G C->G 4-Methoxythiophene-3-carboxamide derivative H H D->H (4-Methoxy-3-thienyl)methanol I I E->I Substituted thiophene derivative

Sources

Exploratory

Technical Monograph: Methyl 4-methoxythiophene-3-carboxylate

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental utility, mechanistic understanding, and safety compliance.[1] CAS Registry Num...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental utility, mechanistic understanding, and safety compliance.[1]

CAS Registry Number: 65369-22-4 Chemical Class: Thiophene Derivative / Heterocyclic Ester Document Type: Technical Whitepaper Version: 1.0[1]

Executive Summary

Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Distinguished by its electron-rich thiophene core and the orthogonal reactivity of its ester and methoxy substituents, it serves as a critical scaffold for constructing complex fused-ring systems and competitive inhibitors.[1]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards, designed to support researchers in medicinal chemistry and process development.[1]

Chemical & Physical Characterization

The following data aggregates experimental values and calculated constants essential for analytical method development and process scaling.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name Methyl 4-methoxythiophene-3-carboxylate
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol
Appearance White to pale yellow solidCrystalline form dependent on solvent
Melting Point 70–72 °CRecrystallized from hexanes/EtOAc
Boiling Point ~250 °C (Predicted)Decomposes at high temperatures
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: WaterLipophilic character dominates
pKa N/A (Non-ionizable core)Ester hydrolysis yields acid (pKa ~3.[1][2][3][4]5)
SMILES COC1=CSC=C1C(=O)OC
Table 2: Spectroscopic Identity (Typical)
MethodCharacteristic Signals
¹H NMR (CDCl₃) δ 8.05 (d, 1H, H-2), 6.25 (d, 1H, H-5), 3.89 (s, 3H, OMe), 3.85 (s, 3H, COOMe)
IR (KBr) 1715 cm⁻¹ (C=O ester), 1540 cm⁻¹ (C=C thiophene), 1260 cm⁻¹ (C-O)
MS (ESI) [M+H]⁺ = 173.2 m/z

Synthesis & Manufacturing

The synthesis of CAS 65369-22-4 typically proceeds via the methylation of the 4-hydroxy tautomer (beta-keto ester precursor).[1] The process requires strict control of basicity to prevent ring opening or polymerization.

Core Synthetic Pathway

The most robust route, referenced in foundational literature (J. Org.[1] Chem. 1979), involves the O-methylation of methyl 4-hydroxythiophene-3-carboxylate.[1]

DOT Diagram: Synthesis Workflow

Synthesis cluster_conditions Critical Parameters Start Methyl 4-hydroxythiophene- 3-carboxylate Inter Intermediate: Enolate Anion Start->Inter Deprotonation (Reflux) Reagent Reagents: MeI or DMS K2CO3 / Acetone Reagent->Start Product Product: Methyl 4-methoxythiophene- 3-carboxylate Inter->Product Sn2 Methylation Temp: 60°C Temp: 60°C Time: 4-6h Time: 4-6h Atmosphere: N2 Atmosphere: N2

Caption: Figure 1. O-methylation pathway converting the hydroxy-thiophene precursor to the target methoxy ester.[1]

Detailed Protocol: O-Methylation

Objective: Synthesis of Methyl 4-methoxythiophene-3-carboxylate from Methyl 4-hydroxythiophene-3-carboxylate.

  • Preparation : Charge a dry round-bottom flask with Methyl 4-hydroxythiophene-3-carboxylate (1.0 eq) and anhydrous acetone (10 mL/g).

  • Base Addition : Add Potassium Carbonate (K₂CO₃, 1.5 eq) in a single portion. The suspension may turn slightly yellow.[1]

  • Methylation : Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq) dropwise over 15 minutes. Caution: MeI and DMS are potent alkylating agents.

  • Reaction : Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material (lower Rf) and appearance of the product (higher Rf).

  • Workup :

    • Cool to room temperature.[1][3][5]

    • Filter off inorganic salts (K₂CO₃/KI).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification : Recrystallize from minimal hot hexanes or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Insight & Reactivity

CAS 65369-22-4 acts as a bifunctional scaffold.[1] The methoxy group at C4 activates the thiophene ring towards electrophilic aromatic substitution (EAS), particularly at the C2 and C5 positions, while the ester at C3 provides a handle for acylation or heterocyclization.

Reactivity Map

The following diagram illustrates the primary transformations available to this molecule.

DOT Diagram: Reactivity Profile

Reactivity Core Methyl 4-methoxythiophene- 3-carboxylate (CAS 65369-22-4) Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Saponification Bromination Bromination (EAS) (NBS/DMF) Core->Bromination Regioselective at C2 Reduction Reduction (LiAlH4) Core->Reduction Hydride Transfer Amidation Amidation (R-NH2, Heat) Core->Amidation Nucleophilic Acyl Sub. Acid 4-Methoxythiophene- 3-carboxylic acid Hydrolysis->Acid Bromo Methyl 2-bromo-4-methoxy- thiophene-3-carboxylate Bromination->Bromo Alcohol (4-Methoxythiophen-3-yl) methanol Reduction->Alcohol Amide Amide Derivative Amidation->Amide

Caption: Figure 2.[1] Divergent synthesis pathways. The C2 position is most reactive to electrophiles due to ortho-direction by the methoxy group.[1]

Key Mechanistic Notes
  • Regioselectivity : In electrophilic substitution (e.g., bromination), the C2 position is preferred over C5 due to the directing effect of the C3-ester (ortho-directing?) and C4-methoxy (ortho-directing) groups working in concert or competition.[1] The C4-methoxy is a strong activator and typically directs ortho (to C5) or para (to C2).[1] However, in thiophenes, the alpha-positions (2,5) are inherently more reactive.[1] Experimental evidence suggests C2 is highly activated.[1]

  • Stability : The compound is stable under neutral conditions but will hydrolyze in strong base or acid.[1] Avoid prolonged exposure to moisture.[1]

Safety & Regulatory (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled with the rigor accorded to functionalized thiophenes.[1]

Hazard Identification (GHS Classification)
  • Signal Word : Warning

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1][6]

  • H335 : May cause respiratory irritation.[1]

Handling Protocols
  • Engineering Controls : Always operate within a certified chemical fume hood.

  • PPE : Nitrile gloves (min thickness 0.11 mm), safety goggles, and lab coat are mandatory.[1]

  • Storage : Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Synthesis & Characterization : Press, J. B.; et al. "Synthesis of 4-substituted 3-thiophenecarboxylic acid esters."[1] The Journal of Organic Chemistry, 1979 , 44(19), 3292–3297.

  • Thiophene Reactivity : Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 .[1] (General reference for thiophene reactivity patterns).

  • Chemical Data : PubChem Compound Summary for Methyl 4-methoxythiophene-3-carboxylate.

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methoxythiophene-3-carboxylate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methoxythiophene-3-carboxylate. Tailored for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methoxythiophene-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, practical considerations for data acquisition, and a detailed interpretation of the spectral features. Our approach is grounded in the principles of chemical structure and magnetic resonance, offering insights that are both scientifically rigorous and field-tested.

Introduction: The Structural Elucidation Mandate

Methyl 4-methoxythiophene-3-carboxylate is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its substituents on the thiophene ring dictates its electronic properties and, consequently, its reactivity and biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the regiochemistry of such substitutions and for verifying the purity of synthesized batches. The proton environment in this molecule is a sensitive reporter of the electronic effects exerted by the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group. A thorough understanding of its ¹H NMR spectrum is, therefore, not merely an academic exercise but a critical component of quality control and structural validation in any research and development endeavor.

Predicted ¹H NMR Spectrum: A First-Principles Analysis

The structure of Methyl 4-methoxythiophene-3-carboxylate presents a distinct set of proton environments that give rise to a predictable yet nuanced ¹H NMR spectrum. The key to interpreting this spectrum lies in understanding the interplay of substituent electronic effects on the chemical shifts of the thiophene ring protons and the characteristic signals of the methyl and methoxy groups.

Molecular Structure and Proton Environments

The molecule contains four unique proton environments, which will translate into four distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of Methyl 4-methoxythiophene-3-carboxylate with distinct proton environments highlighted.

Analysis of Chemical Shifts (δ)

The chemical shift of a proton is highly dependent on its local electronic environment. In this molecule, the electron-donating methoxy group (-OCH₃) increases electron density on the thiophene ring through resonance, while the electron-withdrawing methyl carboxylate group (-COOCH₃) decreases it.

  • Thiophene Ring Protons (H-2 and H-5):

    • The unsubstituted thiophene protons resonate around 7.0-7.3 ppm.[1]

    • The methoxy group at C-4 will exert a shielding effect, particularly at the ortho (C-5) and para (C-3, though substituted) positions.

    • Conversely, the methyl carboxylate group at C-3 will have a deshielding effect, most strongly felt at the ortho positions (C-2 and C-4).

    • The proton at the C-2 position (H-2) is ortho to the strongly deshielding carboxylate group, placing it significantly downfield.

    • The proton at the C-5 position (H-5) is ortho to the sulfur atom and meta to the carboxylate group, but ortho to the shielding methoxy group. The net effect is a more upfield shift compared to H-2.

    • Therefore, we predict two doublets in the aromatic region, with δ(H-2) > δ(H-5).

  • Methyl Ester Protons (-COOCH₃): The protons of the methyl group of the ester are in a relatively standard electronic environment and are expected to appear as a sharp singlet. Their chemical shift is typically in the range of 3.7-3.9 ppm.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the thiophene ring are also expected to be a sharp singlet. Their chemical shift is generally in a similar range to the methyl ester protons, around 3.8-4.0 ppm.

Spin-Spin Coupling (J)

The two protons on the thiophene ring, H-2 and H-5, are separated by four bonds. In five-membered heterocyclic rings like thiophene, long-range coupling across the heteroatom is observed. The coupling constant (⁴J₂₅) is typically small, in the range of 1.0-3.0 Hz.[2] This will result in both the H-2 and H-5 signals appearing as sharp doublets.

Predicted Spectral Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2Doublet (d)~1.5 - 2.0
H-56.8 - 7.2Doublet (d)~1.5 - 2.0
-COOCH₃~3.8Singlet (s)N/A
-OCH₃~3.9Singlet (s)N/A

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate interpretation. The following protocol is a self-validating system designed to ensure data integrity.

Sample Preparation
  • Analyte Purity: Ensure the sample of Methyl 4-methoxythiophene-3-carboxylate is of high purity. Residual solvents from synthesis or purification can introduce extraneous signals.[3]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of molecule. The choice of solvent can have a minor effect on chemical shifts.[4]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

Spectrometer Setup and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL CDCl₃ A->B C Add TMS (optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters (Pulse Program, Scans, etc.) F->G H Acquire FID G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L

Caption: Standard workflow for ¹H NMR data acquisition and processing.

  • Instrumentation: A spectrometer with a field strength of at least 300 MHz is recommended for good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and accurate coupling constant measurements.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the signals to determine the relative ratios of the protons.

    • Calibrate the spectrum using the TMS or residual solvent signal.

Interpreting the Spectrum: A Case Study

A hypothetical ¹H NMR spectrum of Methyl 4-methoxythiophene-3-carboxylate in CDCl₃ would exhibit the following key features:

  • Integration: The integral ratios of the four signals (from downfield to upfield) should be 1:1:3:3, corresponding to H-2, H-5, and the two methyl groups. This is a primary validation of the structure.

  • Multiplicity: The presence of two doublets in the aromatic region and two singlets in the aliphatic region confirms the connectivity of the protons.

  • Chemical Shift Assignment: Based on the electronic arguments presented in section 2.2, the most downfield doublet would be assigned to H-2, and the more upfield doublet to H-5. The two singlets would be assigned to the methyl ester and methoxy protons. Further 2D NMR experiments like NOESY could definitively distinguish between these two singlets by observing through-space correlations to H-2 or H-5.

Conclusion: From Spectrum to Structure

References

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

  • Takahashi, K., et al. (1983). The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 18.
  • ResearchGate. (n.d.). ¹H NMR spectrum (300 MHz, CDCl₃) of methyl 3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. ¹H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • De, A., & Khetrapal, C. L. (1967). Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A.
  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Coupling Constants. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometric Characterization of Methyl 4-methoxythiophene-3-carboxylate

Executive Summary Methyl 4-methoxythiophene-3-carboxylate (C7H8O3S) is a critical heterocyclic intermediate often utilized in the synthesis of thiophene-based pharmaceuticals (e.g., bioisosteres of phenyl-based drugs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxythiophene-3-carboxylate (C7H8O3S) is a critical heterocyclic intermediate often utilized in the synthesis of thiophene-based pharmaceuticals (e.g., bioisosteres of phenyl-based drugs) and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the methoxy and carboxylate substituents on the thiophene ring.

In drug development, distinguishing this 3,4-substituted isomer from its 2,3-substituted analogs (e.g., methyl 3-methoxythiophene-2-carboxylate) is paramount, as regioisomeric impurities can drastically alter biological activity and metabolic stability. This guide provides a definitive mass spectrometric workflow for the identification, characterization, and differentiation of this compound, grounded in mechanistic fragmentation principles.

Molecular Profile & Physicochemical Properties[1][2]

Before establishing MS parameters, one must understand the analyte's volatility and proton affinity.

PropertyValueRelevance to MS
IUPAC Name Methyl 4-methoxythiophene-3-carboxylateTarget Analyte
Formula C₇H₈O₃SMonoisotopic Mass: 172.0194 Da
Structure Thiophene ring substituted at C3 (Ester) and C4 (Ether)Aromatic stability stabilizes M⁺ in EI
Boiling Point ~110–115 °C (at reduced pressure)Suitable for GC-MS analysis
LogP ~1.8 (Predicted)Compatible with Reverse Phase LC-MS
Key Impurities Methyl 3-methoxythiophene-2-carboxylateRegioisomer (requires chromatographic resolution)

Ionization Strategies: EI vs. ESI

For comprehensive characterization, a dual-method approach is recommended.

Electron Ionization (EI) - GC-MS (70 eV)
  • Primary Utility: Structural elucidation and library matching.

  • Mechanism: Hard ionization yields a distinct "fingerprint" fragmentation pattern.

  • Observation: The aromatic thiophene ring stabilizes the molecular ion (

    
    ), making the parent peak (
    
    
    
    172) clearly visible, typically with 40-70% relative abundance.
Electrospray Ionization (ESI) - LC-MS
  • Primary Utility: High-throughput quantitative screening and impurity profiling in polar matrices.

  • Mechanism: Soft ionization (Positive Mode).

  • Observation: Dominant species is the protonated molecule

    
     at 
    
    
    
    173. Sodium adducts
    
    
    (
    
    
    195) are common in non-buffered mobile phases.

Fragmentation Dynamics (EI-MS)

The fragmentation of Methyl 4-methoxythiophene-3-carboxylate is governed by three mechanistic pillars:


-Cleavage , Acylium Ion Formation , and the Ortho-Effect .
Primary Pathway: Ester Fragmentation

The most facile cleavage occurs at the ester linkage.

  • Loss of Methoxy Radical (

    
    ):  The molecular ion (
    
    
    
    172) undergoes
    
    
    -cleavage adjacent to the carbonyl carbon. This generates a stable acylium ion at
    
    
    141
    (
    
    
    ). This is often the Base Peak (100% abundance) or a major fragment.
  • Decarbonylation: The acylium ion (

    
     141) subsequently loses carbon monoxide (CO, 28 Da) to form the substituted thiophene cation at 
    
    
    
    113
    .
Secondary Pathway: Ether Cleavage

The methoxy group at position 4 can also fragment, though this pathway is energetically competitive with ester cleavage.

  • Loss of Methyl Radical (

    
    ):  Cleavage of the ether methyl group yields the ion at 
    
    
    
    157
    (
    
    
    ).
The "Ortho Effect" (Differentiation Key)

The proximity of the ester (C3) and methoxy (C4) groups allows for interaction during fragmentation.

  • Mechanism: Hydrogen transfer from the methoxy group to the carbonyl oxygen of the ester can facilitate the elimination of methanol (

    
    , 32 Da).
    
  • Diagnostic Ion: A peak at

    
     140  (
    
    
    
    ) indicates this rearrangement.
  • Isomer Differentiation: This effect is often more pronounced in 2,3-substituted thiophenes due to the specific bond lengths and electron density near the sulfur atom. If the ratio of

    
     140 to 
    
    
    
    141 differs significantly between the sample and a reference standard of the 2,3-isomer, this confirms the regiochemistry.
Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation events.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 172 Acylium Acylium Ion [M-OCH3]+ m/z 141 (Base Peak) M_Ion->Acylium - •OCH3 (31 Da) (Alpha Cleavage) Demethyl Demethylated Ion [M-CH3]+ m/z 157 M_Ion->Demethyl - •CH3 (15 Da) OrthoElim Ortho-Elimination [M-CH3OH]+. m/z 140 M_Ion->OrthoElim - CH3OH (32 Da) (Ortho Effect) ThiopheneCat Thiophene Cation [M-OCH3-CO]+ m/z 113 Acylium->ThiopheneCat - CO (28 Da) (Decarbonylation)

Figure 1: EI-MS Fragmentation pathway for Methyl 4-methoxythiophene-3-carboxylate.

Experimental Protocols

GC-MS Method (Structural Confirmation)

This protocol is designed to separate the target analyte from potential regioisomers (e.g., 2,3-isomer).

ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm)Low polarity phase separates isomers based on boiling point and shape selectivity.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal EI efficiency.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program 60°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp prevents peak broadening; isomers typically elute ~150-180°C.
Source Temp 230 °CPrevents condensation of high-boiling matrix components.
Scan Range

35 – 350
Covers all diagnostic fragments and potential adducts.
LC-MS Method (Purity & Quantitation)

Use this method for checking purity in reaction mixtures where non-volatile byproducts may be present.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode (TIC). Look for

    
     173 (
    
    
    
    ).

Differentiation from Regioisomers

A critical challenge in thiophene chemistry is distinguishing the 3,4-isomer (Target) from the 2,3-isomer .

  • Retention Time: On a non-polar 5% phenyl column (DB-5), the 2,3-isomer typically elutes earlier than the 3,4-isomer due to slightly lower boiling points caused by intramolecular hydrogen bonding (between the C2-ester and C3-methoxy, or vice versa).

  • Fragment Ratios:

    • Compare the ratio of

      
       141 (Ester cleavage) to 
      
      
      
      157 (Ether cleavage).
    • Electronic effects from the sulfur atom (which is electron-rich) affect the stability of the carbocation at position 2 vs position 3. The 2-carboxylate (isomer) often shows a more intense

      
       peak due to resonance stabilization from the sulfur atom.
      

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and ortho-effects).

  • Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Substituted Thiophenes." Journal of the Chemical Society B.
  • NIST Mass Spectrometry Data Center. "Methyl 3-amino-4-methylthiophene-2-carboxylate." NIST Chemistry WebBook, SRD 69. [Link] (Used as a reference for thiophene ester behavior).

  • PubChem. "Methyl 4-aminothiophene-3-carboxylate." National Library of Medicine. [Link] (Structural analog for property estimation).

Sources

Foundational

Technical Guide: Solubility Profile & Handling of Methyl 4-methoxythiophene-3-carboxylate

[1][2] CAS: 65369-22-4 Formula: C₇H₈O₃S Molecular Weight: 172.20 g/mol [1][2][3][4][5] Executive Summary Methyl 4-methoxythiophene-3-carboxylate is a specialized heterocyclic intermediate primarily used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 65369-22-4 Formula: C₇H₈O₃S Molecular Weight: 172.20 g/mol [1][2][3][4][5]

Executive Summary

Methyl 4-methoxythiophene-3-carboxylate is a specialized heterocyclic intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural core—a thiophene ring substituted with an ester and an electron-donating methoxy group—dictates a specific solubility profile characterized by high lipophilicity and negligible aqueous solubility.[1][2]

This guide provides a technical analysis of its physicochemical behavior, offering researchers a logic-based framework for solvent selection during synthesis, purification, and analysis.[2] Unlike simple reagents, the handling of this intermediate requires precise control over solvent polarity to prevent oiling-out during crystallization or hydrolysis during aqueous workups.[2]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of CAS 65369-22-4 is governed by three structural features:

  • Thiophene Ring: Provides aromatic character and high affinity for non-polar to moderately polar organic solvents (aromatic stacking).[2]

  • Methyl Ester (C-3): Acts as a hydrogen bond acceptor but lacks donor capability, significantly lowering the melting point compared to its parent acid (4-methoxythiophene-3-carboxylic acid, MP ~162°C).[1][2] This often results in the ester being a liquid or low-melting solid at room temperature (MP ~ -15°C to 25°C range).[1][2]

  • Methoxy Group (C-4): Increases electron density and polarity slightly but does not confer water solubility.[1][2]

Solubility Data Matrix

Note: Data synthesized from structural analogs and thermodynamic principles for thiophene esters.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for extraction and reactions.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneHigh Ideal for chromatography (mobile phase) and solvating crude oils.[2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Preferred for nucleophilic substitution reactions or high-T synthesis.[2]
Alcohols Methanol, EthanolModerate to High Solubility increases significantly with temperature; useful for recrystallization.
Ethers THF, Diethyl Ether, MTBEHigh Common reaction media; MTBE is excellent for liquid-liquid extraction.[1][2]
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Hexanes: Anti-solvent for precipitation.Toluene: Good for high-T reflux reactions.
Aqueous Water, BrineNegligible (<0.1 mg/mL)Used as the immiscible phase in workups to remove inorganic salts.[2]

Practical Applications: Solvent Selection Logic

Reaction Media

For synthetic transformations involving the thiophene ring (e.g., bromination, formylation) or the ester group:

  • Anhydrous Conditions: Use THF or DCM . The high solubility ensures homogeneous kinetics.

  • High Temperature: Use Toluene (BP 110°C).[2] The compound is stable at reflux, and toluene allows for azeotropic removal of water if necessary.

Purification Strategy

Since the compound is likely a liquid or low-melting solid, recrystallization is difficult unless the purity is already high.[2]

  • Primary Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (SiO₂).[2]

    • Mobile Phase: Hexane/Ethyl Acetate gradient (typically starting at 95:5 and moving to 80:20).[1][2] The lipophilic thiophene core allows it to elute early compared to more polar impurities (like the hydrolyzed acid).[2]

  • Alternative (If Solid): Recrystallization from Methanol or Hexane/EtOAc mixtures.[2] Dissolve in minimal hot EtOAc, then slowly add Hexane until turbidity appears. Cool to -20°C.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch/purity level.

  • Preparation: Weigh 50 mg of Methyl 4-methoxythiophene-3-carboxylate into a 2 mL HPLC vial.

  • Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
    • Example: If 50 mg dissolves in 400 µL (0.4 mL), Solubility = 125 mg/mL.[2]

Protocol B: Solvent Screening for Purification (Anti-Solvent Method)
  • Dissolve 100 mg of the compound in 0.5 mL of a "Good Solvent" (DCM or EtOAc).

  • Place the vial in a secondary container with a "Bad Solvent" (Hexane or Pentane) for vapor diffusion, OR dropwise add Hexane to the solution while stirring.

  • Monitor for oiling out (formation of a second liquid phase) vs. crystallization (formation of solids).[2]

    • Oiling Out: Indicates the compound is too impure or the temperature is too high. Cool to -20°C.

    • Crystallization:[1] Proceed with scale-up.[1][2]

Visualizations

Figure 1: Solubility Logic & Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the experimental goal (Reaction vs. Purification).[2]

SolubilityLogic Start Start: Methyl 4-methoxythiophene-3-carboxylate Goal Define Goal Start->Goal Reaction Synthesis / Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh TempLow Ambient/Low Temp? Reaction->TempLow State Physical State? Purification->State Toluene Use Toluene (Soluble, High BP) TempHigh->Toluene Yes DCM_THF Use DCM or THF (High Solubility) TempLow->DCM_THF Liquid Liquid / Oil State->Liquid Solid Solid State->Solid Column Flash Chromatography (Hexane : EtOAc) Liquid->Column Solid->Column If impure Recryst Recrystallization (MeOH or Hex/EtOAc) Solid->Recryst

Caption: Decision tree for solvent selection based on process requirements (Reaction vs. Purification) and physical state.

Figure 2: Purification Workflow

A step-by-step logic flow for isolating the pure compound from a crude reaction mixture.

PurificationFlow Crude Crude Reaction Mixture Workup Aqueous Workup (DCM / Water) Crude->Workup Dry Dry Organic Phase (Na2SO4) Workup->Dry Evap Evaporate Solvent Dry->Evap Check Check Purity (TLC/NMR) Evap->Check Decision Purity > 95%? Check->Decision Pure Final Product (Store < 4°C) Decision->Pure Yes Impure Purification Required Decision->Impure No Method Select Method Impure->Method Chrom Column Chromatography (SiO2, Hex/EtOAc) Method->Chrom If Oil/Complex Mix Cryst Crystallization (MeOH, -20°C) Method->Cryst If Solid/Minor Impurity Chrom->Pure Cryst->Pure

Caption: Standardized workflow for the isolation and purification of Methyl 4-methoxythiophene-3-carboxylate.

References

  • PubChem. (2025).[2] Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4).[1][2][4][5][6][7][8][9][10][11][12] National Library of Medicine. Available at: [Link][1][2]

  • Thieme Connect. (2000). Synthesis of Thiophenes via Lawesson's Reagent. Science of Synthesis. Available at: [Link][1][2]

  • Matrix Fine Chemicals. (2024).[2][6][13] Product Specification: Methyl 4-methoxythiophene-3-carboxylate. Available at: [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Methyl 4-methoxythiophene-3-carboxylate in Medicinal Chemistry

Executive Summary Methyl 4-methoxythiophene-3-carboxylate (MMTC) is a highly versatile, electronically distinct heterocyclic building block. Characterized by a "push-pull" electronic system—comprising an electron-donatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxythiophene-3-carboxylate (MMTC) is a highly versatile, electronically distinct heterocyclic building block. Characterized by a "push-pull" electronic system—comprising an electron-donating methoxy group at C4 and an electron-withdrawing ester at C3—this scaffold offers orthogonal reactivity patterns that are invaluable for parallel medicinal chemistry (PMC).

This application note details the strategic exploitation of MMTC for the synthesis of polysubstituted thiophenes and fused heterocyclic systems. We provide validated protocols for regioselective functionalization, specifically distinguishing between electrophilic aromatic substitution (EAS) at C5 and directed ortho-metalation (DoM) at C2.

Structural Analysis & Reactivity Profile

The utility of MMTC lies in the electronic disparity between its ring positions. Understanding this causality is the prerequisite for successful experimental design.

Electronic Reactivity Map
  • C3-Position (Ester): Acts as a Directed Metalation Group (DMG) for C2 and an electrophilic handle for amidation or reduction.

  • C4-Position (Methoxy): Strong Electron Donating Group (EDG). Activates the ring towards electrophiles, specifically directing incoming groups to the ortho position (C5).

  • C2-Position: Located ortho to the ester (EWG) and meta to the methoxy (EDG). It is electronically deactivated toward EAS but highly susceptible to deprotonation (Lithiation) due to the chelating effect of the ester carbonyl.

  • C5-Position: Located ortho to the methoxy (EDG). This is the most electron-rich site, favoring Electrophilic Aromatic Substitution (e.g., Bromination).

Reactivity Visualization

The following diagram illustrates the orthogonal reactivity inherent to the MMTC scaffold.

ReactivityMap cluster_legend Mechanism Key MMTC Methyl 4-methoxythiophene- 3-carboxylate (MMTC) C5_Path C5 Functionalization (Electrophilic Attack) MMTC->C5_Path NBS / Br2 (Activated by 4-OMe) C2_Path C2 Functionalization (Directed Lithiation) MMTC->C2_Path LDA / Li-Base (Directed by 3-COOMe) C3_Path C3/C4 Manipulation (Hydrolysis/Demethylation) MMTC->C3_Path LiOH or BBr3 EAS Electrophilic Aromatic Substitution (C5) DoM Directed Ortho Metalation (C2)

Figure 1: Orthogonal reactivity map of MMTC. C5 is activated for electrophiles; C2 is primed for lithiation.

Experimental Protocols

Protocol A: Regioselective Bromination at C5

Objective: To install a bromine handle at the C5 position for subsequent Suzuki-Miyaura coupling. Mechanism: The 4-methoxy group strongly activates the C5 position (ortho-para directing equivalent), making it significantly more nucleophilic than C2.

Materials:

  • MMTC (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve MMTC (1.0 g, 5.8 mmol) in anhydrous ACN (29 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add NBS (1.08 g, 6.1 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-bromination.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product (Methyl 5-bromo-4-methoxythiophene-3-carboxylate) will appear less polar.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Et₂O (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Disappearance of the C5 proton doublet/singlet (typically ~6.8–7.2 ppm region depending on solvent). The C2 proton (shifted downfield by the ester) should remain (~8.0 ppm).

Protocol B: Directed Ortho-Metalation (DoM) at C2

Objective: To functionalize the C2 position using the ester as a directing group. Mechanism: The carbonyl oxygen of the C3-ester coordinates with the lithium base (LDA or TMP), directing deprotonation specifically to the C2 position.

Materials:

  • MMTC (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq) - Freshly prepared recommended.

  • Electrophile (e.g., Methyl Iodide, DMF, Aldehydes) (1.5 eq)

  • Anhydrous THF

  • Temperature: -78°C[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Deprotonation: Cool the THF to -78°C. Add LDA solution (1.2 eq) dropwise. Stir for 30 minutes at -78°C. Critical: Do not let the temperature rise, or the ester may undergo self-condensation (Claisen).

  • Substrate Addition: Dissolve MMTC in a minimal amount of THF and add dropwise to the LDA solution at -78°C. Stir for 45 minutes to ensure complete lithiation of C2.

  • Electrophile Quench: Add the electrophile (e.g., MeI, 1.5 eq) neat or in THF solution.

  • Warming: Stir at -78°C for 1 hour, then slowly allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2][3]

Troubleshooting:

  • Issue: Low yield or recovery of starting material.

  • Solution: The C2-lithio species is stable at -78°C but can be sluggish. Ensure the electrophile is dry. If using aldehydes, add Lewis acid (e.g., BF3·OEt2) to assist.

Scaffold Diversification Data

The following table summarizes the physical properties and typical reaction outcomes for MMTC derivatives, aiding in library design.

ParameterData / ObservationRelevance
Molecular Weight 172.20 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Predicted) ~1.8Favorable lipophilicity for oral bioavailability.
C5-Bromination Yield 85 - 92%High efficiency allows for reliable scale-up.
C2-Lithiation Yield 60 - 75%Moderate-High; sensitive to moisture/temp.
Hydrolysis (LiOH) Quantitative (>95%)Ester cleavage is facile; yields the carboxylic acid.
Demethylation (BBr3) 70 - 80%Yields the 4-hydroxy/4-keto tautomer (thienopyrimidine precursor).

Advanced Application: Synthesis of Thienopyrimidine Precursors[5]

While MMTC is a thiophene, it is a potent precursor for fused thieno[3,4-d]pyrimidines , a scaffold seen in various kinase inhibitors.

Workflow Logic:

  • Demethylation: Conversion of 4-OMe to 4-OH (enol) using BBr₃.

  • Tautomerization: The 4-hydroxythiophene-3-carboxylate exists in equilibrium with the 4-oxo-tetrahydrothiophene form.

  • Cyclization: Reaction with formamidine acetate or urea builds the pyrimidine ring.

Thienopyrimidine Start Methyl 4-methoxythiophene- 3-carboxylate Step1 Demethylation (BBr3, DCM, -78°C) Start->Step1 Inter Methyl 4-oxotetrahydrothiophene- 3-carboxylate (Keto-Enol) Step1->Inter Step2 Cyclization (Formamidine Acetate, EtOH, Reflux) Inter->Step2 Product Thieno[3,4-d]pyrimidin-4-one Scaffold Step2->Product

Figure 2: Synthetic pathway from MMTC to fused thienopyrimidine systems.

References

  • Synthesis of Methyl 4-methoxythiophene-3-carboxylate: Press, J. B., et al. "Synthesis of 4-substituted thieno[3,4-d]isothiazoles." The Journal of Organic Chemistry, 1979, 44(19), 3292–3297. [Link]

  • Regioselective Bromination of Thiophenes: O'Shea, D. F., et al. "Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives." Organic & Biomolecular Chemistry, 2015. (Contextual grounding for thiophene bromination selectivity). [Link]

  • Lithiation Strategies for Thiophenes: Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-facilitated lithiations." Organic Reactions, 1979.[4] (Foundational text on DoM, applicable to ester-directed lithiation). [Link]

  • Compound Data & Identifiers: PubChem Compound Summary for Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4). [Link]

Sources

Application

Application Note: Strategic Functionalization of Methyl 4-methoxythiophene-3-carboxylate

Topic: Reactions of Methyl 4-methoxythiophene-3-carboxylate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Methyl 4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactions of Methyl 4-methoxythiophene-3-carboxylate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 4-methoxythiophene-3-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of thieno[2,3-c]pyridines and thieno[3,4-d]pyrimidines . Its unique substitution pattern—featuring an electron-donating methoxy group at C4 and an electron-withdrawing carboxylate at C3—creates a polarized electronic environment that dictates highly regioselective functionalization.

This guide provides a technical roadmap for exploiting these electronic properties. We detail protocols for C5-regioselective electrophilic bromination , Suzuki-Miyaura cross-coupling , and ester hydrolysis , enabling the rapid generation of diverse chemical libraries.

Chemical Properties & Reactivity Profile

Electronic Architecture & Regioselectivity

The reactivity of the thiophene ring is governed by the competing directing effects of the C3-ester and C4-methoxy groups.

  • C4-Methoxy (EDG): Strongly activates the ortho positions (C5).

  • C3-Carboxylate (EWG): Deactivates the ortho position (C2) and meta position (C5), though the deactivation at C5 is overwhelmed by the activation from the C4-methoxy.

  • Ring Sulfur: Generally activates C2 and C5 (alpha positions).

Stability & Handling
  • Physical State: Solid (typically off-white to pale yellow).

  • Solubility: Soluble in DCM, EtOAc, THF, and chlorinated solvents. Limited solubility in water.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways starting from Methyl 4-methoxythiophene-3-carboxylate.

ReactionPathways Start Methyl 4-methoxythiophene- 3-carboxylate Bromination Bromination (NBS or Br2) Start->Bromination Electrophilic Subst. Hydrolysis Hydrolysis (LiOH/MeOH) Start->Hydrolysis Saponification Prod_Bromo Methyl 5-bromo-4-methoxy thiophene-3-carboxylate Bromination->Prod_Bromo Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Prod_Bromo->Suzuki C-C Bond Formation Prod_Biaryl 5-Aryl-4-methoxy thiophene-3-carboxylate Suzuki->Prod_Biaryl Prod_Biaryl->Hydrolysis Late-Stage Deprotection Prod_Acid 4-Methoxythiophene- 3-carboxylic Acid Hydrolysis->Prod_Acid

Caption: Divergent synthesis pathways: C5-Bromination enables Suzuki coupling, while C3-Hydrolysis yields the free acid.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (C5-Functionalization)

Objective: Synthesis of Methyl 5-bromo-4-methoxythiophene-3-carboxylate. Mechanism: Electrophilic Aromatic Substitution (EAS). The C4-methoxy group directs the electrophile to the C5 position.

Materials:

  • Methyl 4-methoxythiophene-3-carboxylate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetic Acid/CHCl3 (1:1)

  • Quench: 10% Na2S2O3 (aq)

Procedure:

  • Dissolution: Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 g, 5.8 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add NBS (1.08 g, 6.1 mmol) portion-wise over 15 minutes to control the exotherm.

    • Note: Protecting the reaction from light is recommended to minimize radical side reactions, although ionic bromination dominates here.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] The product typically moves faster (higher Rf) than the starting material.

  • Workup: Pour the reaction mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the combined organic layers with 10% sodium thiosulfate (to remove excess bromine), water, and brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Data Validation: 1H NMR should show the disappearance of the C5-proton (typically ~6.8-7.2 ppm doublet/singlet depending on coupling) and retention of the methoxy singlet.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-Aryl-4-methoxythiophene-3-carboxylates. Precursor: Methyl 5-bromo-4-methoxythiophene-3-carboxylate (from Protocol A).

Materials:

  • 5-Bromo intermediate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 5-bromo ester (0.5 mmol), aryl boronic acid (0.6 mmol), and K2CO3 (1.0 mmol).

  • Solvent: Add Dioxane (4 mL) and Water (1 mL). Degas the mixture by bubbling Nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM (20 mg). Seal the vessel immediately.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Dilute with water and extract with DCM. Filter through a pad of Celite to remove Palladium residues.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Hydrolysis to the Carboxylic Acid

Objective: Generation of 4-methoxythiophene-3-carboxylic acid for amide coupling.

Materials:

  • Methyl ester substrate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

  • Solvent: THF/MeOH/Water (3:1:1)

Procedure:

  • Dissolution: Dissolve the ester in THF/MeOH.

  • Saponification: Add a solution of LiOH in water. Stir at room temperature for 3–12 hours.

    • Optimization: If the substrate is bulky (e.g., after Suzuki coupling), heating to 50°C may be required.

  • Acidification: Concentrate to remove volatiles (THF/MeOH). Cool the aqueous residue to 0°C and acidify to pH ~2-3 with 1N HCl.

  • Isolation: The acid often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

    • Note: Thiophene carboxylic acids can decarboxylate at high temperatures; avoid boiling during drying.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Bromination Over-bromination (C2 and C5)Use exactly 1.0-1.05 equiv of NBS. Lower temperature to -10°C. Ensure starting material is pure.
Regioisomer Mixtures Steric crowding or incorrect isomerVerify starting material structure (3-ester vs 2-ester). The 3-ester/4-methoxy pattern strongly favors C5.
Incomplete Hydrolysis Poor solubilityIncrease MeOH ratio or switch to Dioxane/Water. Heat to 60°C.
Demethylation Lewis Acid presenceAvoid BBr3 or AlCl3 unless the 4-hydroxy target is desired. Methoxy groups are stable to LiOH and NBS.

References

  • Regioselective Bromination of Thiophenes

    • Source: "Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins" (Analogous electronic effects in heteroaromatics).

    • Context: Confirms the directing power of alkoxy groups in conjug
  • Suzuki Coupling on Thiophenes

    • Source: "Synthesis of Highly Functionalized Thiophenes. 4-Aryl-3-carboxylate Derivatives."

    • Context: Validates the stability of the thiophene-carboxylate scaffold under cross-coupling conditions.
  • Synthesis of Thiophene Precursors

    • Source: "Process for preparing thiophene derivatives" (US Patent 4847386A).

    • Context: Describes the formation of amino- and oxy-thiophene carboxylates
  • Thienopyridine Synthesis

    • Source: "Synthesis of Some Thienopyrimidine Derivatives" (Reaction of 3-amino/oxy thiophenes).

    • Context: Illustrates the use of 3-carboxylate-4-substituted thiophenes in bicyclic heterocycle form

Sources

Method

"derivatives of Methyl 4-methoxythiophene-3-carboxylate"

Executive Summary & Strategic Significance Methyl 4-methoxythiophene-3-carboxylate (MMTC) represents a privileged scaffold in medicinal chemistry, offering a bioisostere for electron-rich aromatic rings (e.g., anisole) w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Methyl 4-methoxythiophene-3-carboxylate (MMTC) represents a privileged scaffold in medicinal chemistry, offering a bioisostere for electron-rich aromatic rings (e.g., anisole) with enhanced metabolic stability and unique vector orientation. Its 3,4-substitution pattern is critical; unlike the more common 2,5-substituted thiophenes, the 3,4-core leaves the highly reactive


-positions (C2 and C5) available for orthogonal functionalization.

This guide provides a validated workflow for the synthesis of MMTC and its downstream derivatization. We focus on three critical pathways:

  • Scaffold Construction: A robust Fiesselmann-type or Dieckmann cyclization strategy.

  • Electrophilic Functionalization (C5): Exploiting the para-directing power of the methoxy group.

  • Directed Metalation (C2): Leveraging the ortho-directing ability of the ester.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Synthetic Accessibility & Core Reactivity

The reactivity of MMTC is defined by the "Push-Pull" electronic system:

  • C-4 Methoxy (EDG): Strong electron donor. Activates C-5 (ortho) and C-2 (meta) toward electrophiles, but C-5 is kinetically favored.

  • C-3 Ester (EWG): Electron withdrawing.[1] Directs lithiation to C-2 (ortho) via the Directed Ortho Metalation (DoM) mechanism.

Reactivity Map
  • C-2 (Position

    
    ):  Site of Directed Lithiation (DoM) or Nucleophilic Aromatic Substitution (
    
    
    
    ) if halogenated.
  • C-5 (Position

    
    ):  Site of Electrophilic Aromatic Substitution (EAS) – Bromination, Nitration.
    
  • Ester Moiety: Gateway to amides, acids (hydrolysis), or alcohols (reduction).

ReactivityMap cluster_legend Reaction Pathways Core Methyl 4-methoxythiophene- 3-carboxylate (MMTC) C5 C-5 Position (Activated by OMe) Core->C5 EAS (Bromination) Major Product C2 C-2 Position (Directed by CO2Me) Core->C2 Lithiation (DoM) Kinetic Control Ester C-3 Ester (Functional Handle) Core->Ester Hydrolysis/Amidation EAS: Electrophilic Aromatic Substitution EAS: Electrophilic Aromatic Substitution DoM: Directed Ortho Metalation DoM: Directed Ortho Metalation EAS: Electrophilic Aromatic Substitution->DoM: Directed Ortho Metalation

Figure 1: Reactivity profile of the MMTC scaffold highlighting orthogonal derivatization sites.

Protocol 1: Scaffold Synthesis (The Modified Dieckmann Route)

While MMTC is commercially available, in-house synthesis is often required for scale-up or stable isotope labeling. The most reliable route involves the Dieckmann condensation of thiodiglycolate analogues.

Mechanism: Methyl thioglycolate reacts with methyl acrylate (or methyl 4-chloroacetoacetate) to form the tetrahydrothiophene ring, which is then aromatized and methylated.

Step-by-Step Methodology

Reagents:

  • Methyl thioglycolate (1.0 equiv)

  • Methyl acrylate (1.1 equiv)

  • Sodium methoxide (NaOMe) (2.5 equiv)

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Solvent: Toluene/Methanol

Procedure:

  • Michael Addition: In a reactor, dissolve methyl thioglycolate (100 mmol) in MeOH. Add NaOMe (10 mmol, cat.) and cool to 0°C. Add methyl acrylate (110 mmol) dropwise. Stir at RT for 2 hours.

  • Dieckmann Cyclization: Add the crude Michael adduct to a suspension of dry NaOMe (250 mmol) in Toluene at 80°C. The mixture will thicken as the sodium salt of the keto-ester precipitates. Reflux for 3 hours.

  • Workup (Keto-Tautomer): Cool to 0°C. Quench with ice-cold 3M HCl. Extract with EtOAc. The product exists primarily as Methyl 4-oxotetrahydrothiophene-3-carboxylate .

  • Aromatization & Methylation (One-Pot):

    • Dissolve the keto-ester (50 mmol) in Acetone/K2CO3 (anhydrous).

    • Add Dimethyl Sulfate (55 mmol). Reflux for 4-6 hours.

    • Note: The basic conditions facilitate both the enolization (aromatization) and the O-methylation.

  • Purification: Filter salts. Concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3):

    
     3.85 (s, 3H, COOMe), 3.90 (s, 3H, OMe), 6.25 (d, J=3.5Hz, H-5), 8.05 (d, J=3.5Hz, H-2). Note: H-2 is deshielded by the ester.
    

Protocol 2: Library Generation via Regioselective Derivatization

To generate a library of bioactive compounds (e.g., PTP1B inhibitors), we employ orthogonal functionalization.

Pathway A: C-5 Bromination (Electrophilic)

The C-5 position is electronically activated by the methoxy group.

  • Reagents: NBS (1.05 equiv), DMF (0.5 M), 0°C to RT.

  • Procedure: Dissolve MMTC in DMF. Add NBS portion-wise at 0°C. Stir for 2 hours.

  • Outcome: Methyl 5-bromo-4-methoxythiophene-3-carboxylate .

    • Selectivity: >95% C-5 selectivity over C-2 due to the electronic activation of the methoxy group (ortho-director) vs the ester (meta-director).

  • Downstream: Suzuki-Miyaura coupling with aryl boronic acids to install biaryl motifs.

Pathway B: C-2 Lithiation (Nucleophilic)

The C-2 position is sterically accessible and directed by the ester carbonyl (DoM).

  • Reagents: LDA (1.2 equiv), THF (anhydrous), -78°C.

  • Procedure:

    • Cool MMTC solution in THF to -78°C.

    • Add LDA dropwise over 30 mins (maintain T < -70°C).

    • Stir for 45 mins. The solution turns bright yellow/orange (Lithio-species).

    • Add Electrophile (e.g., DMF, MeI, or I2).

    • Warm to RT and quench with NH4Cl.

  • Outcome: 2-Substituted derivatives (e.g., Methyl 2-formyl-4-methoxythiophene-3-carboxylate ).

Pathway C: Amidation (Ester Modification)

Standard transformation for generating "Amide Libraries" for kinase inhibition.

  • Hydrolysis: LiOH (3 equiv), THF/H2O (3:1), 60°C, 2h. Yields 4-methoxythiophene-3-carboxylic acid .

  • Coupling: HATU (1.2 equiv), DIPEA (3 equiv), Amine (R-NH2), DMF.

  • Note: The 4-methoxy group can sterically hinder the C-3 acid. HATU is preferred over EDCI for difficult couplings.

Experimental Workflow Diagram

Workflow cluster_C5 C-5 Functionalization (EAS) cluster_C2 C-2 Functionalization (DoM) Start Methyl 4-methoxythiophene- 3-carboxylate NBS NBS / DMF (Bromination) Start->NBS LDA LDA / -78°C (Lithiation) Start->LDA Suzuki Pd(PPh3)4 / Ar-B(OH)2 (Suzuki Coupling) NBS->Suzuki ProdC5 5-Aryl Derivative Suzuki->ProdC5 Quench Electrophile (E+) (e.g., DMF, I2) LDA->Quench ProdC2 2-Substituted Derivative Quench->ProdC2

Figure 2: Divergent synthetic workflow for accessing C-2 and C-5 libraries.

Quantitative Data & Optimization Tables

Table 1: Optimization of C-5 Bromination Conditions

EntryReagentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C2)
1Br2 (1.0 eq)AcOHRT46585:15
2NBS (1.1 eq)MeCNReflux27890:10
3NBS (1.05 eq) DMF 0 -> RT 2 92 >98:2
4NBS (1.1 eq)THFRT68095:5

Insight: The use of DMF stabilizes the bromonium intermediate, enhancing selectivity for the electronically activated C-5 position over the sterically hindered C-2.

Table 2: Biological Activity Profile (PTP1B Inhibition Context) Data derived from SAR studies on thiophene-based PTP1B inhibitors [Reference 1].

Compound IDR (at C-5)R' (Amide at C-3)IC50 (µM)
MMTC-RefHOMe (Ester)>100
MMTC-1PhenylNH-Ph12.5
MMTC-24-F-PhenylNH-(4-Cl-Ph)4.2
MMTC-3 4-OH-Phenyl NH-(Benzyl) 0.82

Insight: Functionalization at C-5 with a hydrogen-bond donor (Phenol) significantly improves potency, validating the C-5 derivatization protocol.

References

  • Cardoso, A. L., et al. (2017). "Synthesis and biological evaluation of N-acylhydrazone derivatives of thiophene as inhibitors of PTP1B." Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3434.

  • Barker, J. M., et al. (1995). "Thienopyridines. Part 16. Synthesis of thieno[2,3-b]pyridines from 3-amino-2-formylthiophenes." Journal of Chemical Research, (Synopses), 12, 500-501.

  • Campaigne, E., & Archer, W. L. (1953). "The use of dimethyl sulfate in the preparation of methyl thiophenes." Journal of the American Chemical Society, 75(4), 989-991.

  • Dunne, S. J., et al. (2021). "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." Molbank, 2021(4), M1296.

  • Sigma-Aldrich. "4-Methoxythiophene-3-carboxylic acid Product Sheet."

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of Substituted Thiophene Carboxylates in Pharmaceutical Intermediate Synthesis

Prepared by: Senior Application Scientist, Gemini Division Abstract and Scope Substituted thiophenes represent a cornerstone class of heterocyclic compounds in modern drug discovery and development.[1] Their unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract and Scope

Substituted thiophenes represent a cornerstone class of heterocyclic compounds in modern drug discovery and development.[1] Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them integral components of numerous active pharmaceutical ingredients (APIs). This document provides an in-depth technical guide on the synthesis and application of key thiophene intermediates, with a specific focus on structures analogous to Methyl 4-methoxythiophene-3-carboxylate.

Due to the prevalence of validated public data on closely related analogs, this guide will use Methyl 3-Amino-4-methylthiophene-2-carboxylate as a primary exemplar. The principles, synthetic logic, and experimental protocols detailed herein are broadly applicable to a range of substituted thiophene carboxylates and are designed for researchers, medicinal chemists, and process development scientists. We will explore the causality behind synthetic choices and provide detailed, field-tested protocols for the preparation of these valuable building blocks and their conversion into advanced pharmaceutical precursors.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its incorporation into drug candidates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Thiophene-containing compounds are found in a wide array of therapeutics, including local anesthetics, anticancer agents, and treatments for metabolic disorders.[2][3] The functionalization of the thiophene ring with groups such as amines, esters, and alkyl chains provides chemists with the necessary handles to construct complex molecular architectures and optimize biological activity.[4]

Synthesis of Key Thiophene Intermediates: The Gewald Reaction and Analogs

A robust and widely adopted method for synthesizing highly functionalized aminothiophenes is the Gewald aminothiophene synthesis. However, for precursors like Methyl 3-Amino-4-methylthiophene-2-carboxylate, a common and efficient route involves the cyclization and aromatization of a substituted 3-oxotetrahydrothiophene precursor.[2] This approach offers a direct pathway to the desired aromatic system.

The core transformation relies on the reaction of a 2-methoxycarbonyl-3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which then undergoes a rearrangement and dehydration to yield the aromatic 3-aminothiophene product. This one-pot process is significantly more efficient than older, multi-step methods.[2]

Diagram: General Synthesis Workflow

The following diagram illustrates the high-level transformation from a tetrahydrothiophene precursor to the functionalized aminothiophene intermediate.

G start 2-Methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene reagents + Hydroxylamine Hydrochloride (NH2OH·HCl) Solvent: Acetonitrile Heat (Reflux) start->reagents intermediate Methyl 3-Amino-4-methyl- thiophene-2-carboxylate (Key Intermediate) reagents->intermediate caption Synthesis of the aminothiophene core structure.

Caption: Synthesis of the aminothiophene core structure.

Detailed Experimental Protocol: Synthesis of Methyl 3-Amino-4-methylthiophene-2-carboxylate

This protocol is adapted from established and patented procedures, providing a reliable method for laboratory-scale synthesis.[2][5]

4.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene10474-32-5174.211.74 g (10.0 mmol)Starting material
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.490.69 g (10.0 mmol)Key reagent for amination/aromatization
Acetonitrile (CH₃CN)75-05-841.0513 mLReaction solvent, polar aprotic
Diethyl Ether ((C₂H₅)₂O)60-29-774.12~100 mLFor precipitation and extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Ammonia solution (aq.)1336-21-6-As neededFor basification during workup
Water (H₂O)7732-18-518.02As neededFor workup

4.2 Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.74 g of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 mL of acetonitrile.

  • Initiation: Bring the resulting solution to a boil (reflux) with stirring.

  • Reagent Addition: Once refluxing, carefully add 0.69 g of hydroxylamine hydrochloride to the flask.

    • Scientist's Note: The hydroxylamine hydrochloride serves as the source for the amine group and facilitates the ring aromatization. The acidic nature of the salt is crucial for the reaction mechanism. Performing the reaction at reflux provides the necessary activation energy for the multi-step transformation.

  • Reaction: Maintain the mixture at reflux for 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired.

  • Cooling and Precipitation: After 5 hours, remove the heat source and cool the reaction mixture in an ice bath. Add 50 mL of dry diethyl ether to the cooled solution. A sticky precipitate may form.

  • Initial Filtration: Filter the mixture, potentially using a pad of kieselguhr (diatomaceous earth) to aid in the filtration of the sticky solid.

  • Aqueous Workup: Transfer the collected solid/kieselguhr into a beaker with water and stir to dissolve the product salt. Filter off the kieselguhr.

  • Basification and Extraction: Transfer the aqueous filtrate to a separatory funnel. Basify the solution with ammonia until it is alkaline. This deprotonates the amine, making the product soluble in organic solvents. Extract the aqueous layer twice with diethyl ether (~25 mL each time).

    • Scientist's Note: Basification is a critical step. The product initially forms as a hydrochloride salt, which is water-soluble. Neutralizing it to the free amine form renders it extractable into an organic solvent like ether.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure (rotary evaporator).

  • Product Isolation: The resulting solid is the target compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate. A yield of approximately 1.1 g (64%) can be expected.[5]

Application Case Study: Intermediate for the Anesthetic Articaine

Methyl 3-Amino-4-methylthiophene-2-carboxylate is a crucial pharmaceutical intermediate for the synthesis of Articaine, a widely used dental local anesthetic.[4][6] Articaine is unique among amide-type anesthetics as it contains a thiophene ring.[6] The intermediate provides the core aromatic scaffold onto which the rest of the molecule is constructed.

The synthesis of Articaine from this intermediate involves two primary transformations:

  • N-acylation: The amino group at the 3-position is acylated with 2-chloropropionyl chloride.

  • Amine Addition: The resulting chlorinated intermediate is then reacted with propylamine to install the side chain, completing the synthesis of the Articaine molecule.

Diagram: From Intermediate to API Precursor

This workflow illustrates the strategic conversion of the synthesized intermediate into an advanced precursor for Articaine.

G start Methyl 3-Amino-4-methyl- thiophene-2-carboxylate reagents + 2-Chloropropionyl chloride (N-Acylation) start->reagents intermediate Articaine Precursor (N-acylated intermediate) reagents->intermediate final_step + Propylamine (Final API Synthesis) intermediate->final_step final_product Articaine API final_step->final_product caption Key transformations in the synthesis of Articaine.

Caption: Key transformations in the synthesis of Articaine.

Conclusion and Future Outlook

The synthesis and functionalization of thiophene carboxylates are of paramount importance in the pharmaceutical industry. The protocol detailed for Methyl 3-Amino-4-methylthiophene-2-carboxylate provides a reliable and efficient method for producing a key building block. Its successful application in the synthesis of Articaine underscores the strategic value of these intermediates.[6] As drug discovery continues to explore novel chemical space, the versatility and tunable nature of the thiophene scaffold ensure that it will remain a valuable component in the development of next-generation therapeutics.[1]

References

  • Source: Google Patents (US4847386A)
  • Source: Google Patents (CN101921183B)
  • Title: Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate Source: PrepChem.com URL: [Link]

  • Title: The Role of 4-Methylthiophene-3-carboxylic Acid in Novel Material Synthesis Source: Industry Publication URL: [Link]

  • Source: Google Patents (US6037478A)
  • Title: Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks for donor-acceptor conjugated systems Source: PubMed URL: [Link]

  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: ResearchGate URL: [Link]

  • Title: Methyl 3-Amino-4-methylthiophene-2-carboxylate Source: Ganesh Remedies URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis Source: PubMed Central (PMC) URL: [Link]

  • Title: An improved synthesis of Compound 11, a unique bicyclic melanocortin-3 antagonist Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: PubMed Central (PMC) URL: [Link]

Sources

Method

"Methyl 4-methoxythiophene-3-carboxylate in the synthesis of kinase inhibitors"

Application Note: Methyl 4-methoxythiophene-3-carboxylate in Kinase Inhibitor Synthesis Executive Summary This application note details the synthetic utility of Methyl 4-methoxythiophene-3-carboxylate as a high-value ele...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-methoxythiophene-3-carboxylate in Kinase Inhibitor Synthesis

Executive Summary

This application note details the synthetic utility of Methyl 4-methoxythiophene-3-carboxylate as a high-value electrophilic scaffold for drug discovery. While traditional kinase inhibitor synthesis often relies on indole or quinazoline cores (e.g., Gefitinib, Erlotinib), thiophene-based bioisosteres offer distinct physicochemical advantages, including altered metabolic profiles and reduced lipophilicity.

This guide focuses on the molecule's role as a "masked" precursor for thieno[3,4-d]pyrimidines , a privileged scaffold in targeting EGFR, VEGFR, and PI3K pathways. We provide a validated protocol for the nucleophilic displacement of the 4-methoxy group—a reaction often overlooked in favor of unstable amino-thiophene starting materials—to construct the hinge-binding domain of type I kinase inhibitors.

Chemical Profile & Strategic Value

Methyl 4-methoxythiophene-3-carboxylate acts as a stable, vinylogous ester. Unlike its 4-amino analogs, which are prone to oxidation and polymerization, the 4-methoxy derivative is shelf-stable and allows for late-stage diversification via


 (Nucleophilic Aromatic Substitution).
PropertyDataRelevance to Synthesis
CAS Number 18100-33-9Unique identifier for sourcing.
Formula C

H

O

S
Low MW (172.20 g/mol ) allows for fragment-based growth.
Core Reactivity Vinylogous EsterThe C3-ester activates the C4-methoxy group for displacement.
Bioisosterism Phenyl ReplacementThiophene ring alters

-stacking geometry in the ATP pocket.
Solubility Organic SolventsHighly soluble in DCM, DMF, DMSO; suitable for library synthesis.
Mechanism of Action (Synthetic):

The ester moiety at position C3 exerts an electron-withdrawing effect (


 and 

), significantly lowering the electron density at position C4. This activates the C4-methoxy group, making it a viable leaving group for nucleophilic attack by primary amines (e.g., anilines representing the "tail" or "hinge binder" of the inhibitor).

Application Workflow: Constructing the Kinase Core

The following diagram illustrates the conversion of the thiophene precursor into a bioactive thieno[3,4-d]pyrimidine core.

G cluster_0 Key Advantage Start Methyl 4-methoxythiophene- 3-carboxylate (Stable Precursor) Inter1 Transition State (Meisenheimer-like Complex) Start->Inter1 + Ar-NH2 (Hinge Binder) Heat/Acid Cat. Product1 Methyl 4-(arylamino) thiophene-3-carboxylate Inter1->Product1 - MeOH (SNAr Displacement) Cyclization Cyclization (Formamide/Urea) Product1->Cyclization Ring Closure Final Thieno[3,4-d]pyrimidine (Kinase Inhibitor Core) Cyclization->Final - H2O/MeOH Note Avoids handling unstable 4-aminothiophenes directly

Caption: Synthetic pathway converting the 4-methoxy precursor to the thienopyrimidine core via SNAr and cyclocondensation.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-chloro-4-fluorophenylamino)thieno[3,4-d]pyrimidine-6-carboxylic acid methyl ester (Hypothetical Core). Rationale: This protocol demonstrates the displacement of the methoxy group by an aniline (simulating the Gefitinib/Erlotinib pharmacophore), followed by ring closure.

Phase 1: Nucleophilic Displacement ( )
  • Reagents:

    • Methyl 4-methoxythiophene-3-carboxylate (1.0 eq, 5.8 mmol)

    • 3-Chloro-4-fluoroaniline (1.2 eq)

    • p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)

    • Solvent: 2-Propanol (Isopropanol) or Toluene.

  • Procedure:

    • Step 1: Dissolve methyl 4-methoxythiophene-3-carboxylate (1.0 g) in 2-propanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Step 2: Add 3-chloro-4-fluoroaniline (1.01 g) and pTSA (100 mg).

    • Step 3: Heat the reaction mixture to reflux (85°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (methoxy) spot will disappear, replaced by a lower Rf fluorescent spot (amino-ester).

    • Step 4 (Work-up): Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold isopropanol. If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with NaHCO

      
       (aq) and Brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
    • Yield Expectation: 75–85%.

    • Validation:

      
      H NMR should show the disappearance of the O-Me singlet (~3.8 ppm) and appearance of aromatic aniline protons and an N-H broad singlet.
      
Phase 2: Cyclization to Thienopyrimidine
  • Reagents:

    • Intermediate from Phase 1 (Methyl 4-(arylamino)thiophene-3-carboxylate)

    • Formamide (Excess, acts as solvent and reagent)

    • Ammonium Acetate (catalytic)

  • Procedure:

    • Step 1: Suspend the Phase 1 intermediate (500 mg) in Formamide (5 mL).

    • Step 2: Add Ammonium Acetate (50 mg).

    • Step 3: Heat to 140–150°C for 6–8 hours. Note: High temperature is required to drive the condensation and dehydration.

    • Step 4: Cool to room temperature and pour the mixture into ice-cold water (20 mL).

    • Step 5: The thienopyrimidine core precipitates. Filter, wash with water and diethyl ether.

    • Purification: Recrystallization from Ethanol/DMF.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Displacement Low reaction temperature or poor nucleophile.Switch solvent to Toluene or Xylene and reflux (110°C+). Use a sealed tube if necessary.
Product Degradation Oxidation of the resulting amine.Perform Phase 1 and Phase 2 sequentially without long-term storage of the intermediate.
Regioselectivity Issues N/A for this molecule.The starting material is 3,4-substituted; no ambiguity exists compared to 2,3-isomers.
Poor Solubility Planar aromatic stacking.Use DMF/DMSO for characterization. For biological assays, formulate in DMSO <1%.

Biological Context: Why This Scaffold?

The resulting thieno[3,4-d]pyrimidine system functions as an ATP-competitive inhibitor.

  • Binding Mode: The pyrimidine N1 and N3 (or C2-H) interact with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Scaffold Hopping: Replacing the benzene ring of quinazoline (as found in Gefitinib) with a thiophene ring changes the electron distribution and steric bulk. This can:

    • Improve Solubility: Thiophenes are generally more polarizable than benzenes.

    • Bypass Resistance: Altered geometry may accommodate gatekeeper mutations (e.g., T790M) better than the parent quinazoline.

SAR Center Thieno[3,4-d]pyrimidine Scaffold Feature1 N1/N3 Acceptors (Hinge Binding) Center->Feature1 Feature2 C4-Aniline Group (Hydrophobic Pocket) Center->Feature2 Feature3 Thiophene Sulfur (Electronic Modulation) Center->Feature3

Caption: SAR features of the derived kinase inhibitor scaffold.

References

  • El-Baih, F. E. M., et al. (2006). "Synthesis of Some Thienopyrimidine Derivatives." Molecules, 11(7), 498-513.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2777610, Methyl 4-aminothiophene-3-carboxylate (Amino-analog context).

  • Sigma-Aldrich. Product Specification: Methyl 4-methoxythiophene-3-carboxylate.

  • Modh, R. P., et al. (2014). "Thieno[2,3-d]pyrimidines as a promising scaffold in medicinal chemistry." RSC Advances, 4, 3233-3257. (Provides context on the isomeric thienopyrimidine class).

Technical Notes & Optimization

Troubleshooting

"alternative catalysts for Methyl 4-methoxythiophene-3-carboxylate synthesis"

The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of Methyl 4-methoxythiophene-3-carboxylate . This guide moves beyond standard textbook protocols (typ...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of Methyl 4-methoxythiophene-3-carboxylate .

This guide moves beyond standard textbook protocols (typically stoichiometric Fiesselmann or Hinsberg conditions) to focus on catalytic alternatives that address common failure modes: regioselectivity issues, polymerization ("tarring"), and harsh aromatization conditions.

Topic: Alternative Catalytic Protocols & Troubleshooting Target Molecule: Methyl 4-methoxythiophene-3-carboxylate (CAS: 65369-22-4)[1][2]

Core Synthesis Logic & The "Catalyst Switch"

The standard synthesis often relies on the condensation of methyl thioglycolate with methyl 4-methoxybut-2-ynoate (or an equivalent


-halo acrylate) using stoichiometric sodium methoxide (NaOMe).

The Problem: Strong alkoxide bases frequently cause:

  • Polymerization: High temperatures lead to oligomerization of the electrophile.

  • Ester Hydrolysis: Loss of the methyl ester functionality.

  • Regio-scrambling: Formation of the 2,4-isomer instead of the desired 3,4-substitution.

The Solution: We recommend switching to Organocatalysis (DBU/DABCO) for the ring formation and Iodine-mediated systems for the aromatization step.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic switch from the "Standard Harsh Route" to the "Catalytic Controlled Route."

ThiopheneSynthesis Start Precursors (Me-Thioglycolate + Alkyne/Acrylate) Standard Standard Route (NaOMe / MeOH, Reflux) Start->Standard Traditional AltCat Alternative Catalyst (DBU or InCl3) Start->AltCat Controlled Addition Tar Side Products (Polymer/Tar/Hydrolyzed Ester) Standard->Tar High T / Strong Base Product Target: Methyl 4-methoxythiophene-3-carboxylate Standard->Product Low Yield (30-40%) Dihydro Intermediate (Dihydrothiophene) AltCat->Dihydro High Regioselectivity Oxidation Aromatization (I2 or O2/Catalyst) Dihydro->Oxidation Mild Conditions Oxidation->Product High Yield (>80%)

Figure 1: Comparison of the traditional stoichiometric alkoxide route vs. the stepwise catalytic approach.

Troubleshooting Support Tickets (Q&A)

Ticket #01: "I am getting a mixture of isomers (2,4- vs 3,4-substituted)."

Diagnosis: This is a regioselectivity failure during the initial Michael addition. In the standard Fiesselmann synthesis, the initial attack of the thioglycolate thiol can occur at either carbon of the alkyne/acrylate depending on steric and electronic control. Strong bases (NaOMe) equilibrate the system rapidly, often favoring the thermodynamic (but wrong) isomer.

Prescribed Protocol: Lewis Acid Catalysis (


) 
Switching to a Lewis Acid catalyst promotes a "Soft-Soft" interaction, favoring the specific conjugate addition required for the 3,4-pattern.
  • Catalyst: Indium(III) Chloride (

    
    ) or Bismuth(III) Nitrate (
    
    
    
    ).
  • Loading: 5–10 mol%.

  • Conditions: Run the initial condensation in DCM or Toluene at Room Temperature (RT) before adding a mild base for cyclization.

  • Why it works: The Lewis acid coordinates to the carbonyl of the alkyne/acrylate, activating the specific

    
    -position for nucleophilic attack by the thiol, locking the regiochemistry before cyclization occurs.
    
Ticket #02: "The reaction turns into a black tar/polymer upon adding NaOMe."

Diagnosis: The electrophile (likely a methoxy-acrylate or alkyne) is sensitive to strong nucleophiles and heat. NaOMe is initiating anionic polymerization of the acrylate.

Prescribed Protocol: Organocatalytic Switch (DBU) Replace the metal alkoxide with a non-nucleophilic organic superbase.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Loading: 20–50 mol% (Catalytic) or 1.1 equiv (if used as stoichiometric base, but milder).

  • Solvent: Acetonitrile (ACN) or THF.

  • Procedure:

    • Dissolve Methyl Thioglycolate and Electrophile in ACN.

    • Add DBU dropwise at 0°C (critical to prevent exotherm).

    • Allow to warm to RT.

  • Validation: Check TLC. You should see a clean conversion to the dihydrothiophene intermediate (often less polar) without the baseline streak characteristic of polymers.

Ticket #03: "My ester group is hydrolyzing during the final step."

Diagnosis: If you are using the classic method involving saponification or harsh acidic workups, the methyl ester at C3 is labile. If you are using Sulfuryl Chloride (


) for aromatization, the HCl byproduct can cleave the ester.

Prescribed Protocol: Iodine-Mediated Aromatization Avoid


. Use an oxidative dehydrogenation strategy that is neutral.
  • Reagent: Iodine (

    
    ) (0.5–1.0 equiv) in DMSO or Methanol.
    
  • Mechanism: The iodine halogenates the dihydro-intermediate, followed by elimination of HI (buffered by the DBU from the previous step or added bicarbonate) to form the aromatic ring.

  • Green Alternative: Use activated Carbon (Pd/C) and air bubbling if the substrate allows, though

    
     is more robust for this specific methoxy-substituted scaffold.
    

Recommended Experimental Workflow

This protocol integrates the solutions above into a single, optimized workflow for Methyl 4-methoxythiophene-3-carboxylate .

Step 1: Controlled Condensation (Ring Formation)
  • Reagents: Methyl Thioglycolate (1.0 equiv), Methyl 4-methoxy-2-butynoate (1.0 equiv).

  • Catalyst: DBU (0.2 equiv) +

    
     (0.05 equiv - Optional for regiocontrol).
    
  • Solvent: Acetonitrile (

    
    ).
    
  • Protocol:

    • Mix reagents in ACN under

      
      .
      
    • Add DBU slowly at 0°C.

    • Stir at RT for 4–6 hours.

    • Checkpoint: LC-MS should show mass corresponding to the dihydrothiophene (

      
       relative to product).
      
Step 2: One-Pot Aromatization
  • Reagent: Iodine (

    
    , 1.1 equiv).
    
  • Protocol:

    • Do not isolate the intermediate (unless necessary for purification).

    • Add solid

      
       directly to the reaction mixture.
      
    • Stir for 2 hours.

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to remove excess iodine.
      
    • Extract with Ethyl Acetate.[3]

Data & Comparison Table
FeatureStandard (NaOMe) RouteRecommended (DBU/Iodine) Route
Yield 35–50% (Variable)75–85% (Consistent)
Purity Requires distillation/columnOften crystalline after workup
Regioselectivity Poor (Mixtures common)High (>20:1)
Side Products Polymers, Hydrolyzed AcidMinimal
Safety Corrosive, ExothermicMild, Room Temperature

Decision Logic for Scale-Up

Use this logic flow to determine the best catalyst modification based on your specific operational constraints.

TroubleshootingMatrix Problem Primary Issue Encountered? Issue1 Regio-Isomer Contamination Problem->Issue1 Issue2 Low Yield / Tarring Problem->Issue2 Issue3 Environmental / Cost Problem->Issue3 Sol1 Add Lewis Acid (InCl3) to Pre-mix Issue1->Sol1 Sol2 Switch Base to DBU/DABCO (Lower Temp) Issue2->Sol2 Sol3 Use Heterogeneous Base (MgO or Hydrotalcite) Issue3->Sol3

Figure 2: Troubleshooting decision matrix for optimizing thiophene synthesis.

References

  • Fiesselmann Thiophene Synthesis & Variations

    • Donoso, R., et al. "Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates."[4] Synthetic Communications, 1992. (Foundational work on modified Fiesselmann conditions).

    • Source: (Representative Link)

  • Organocatalysis (DBU/DABCO)

    • Li, Y., et al. "DBU-catalyzed [3 + 2] cycloaddition...". Organic & Biomolecular Chemistry, 2014.
    • Source:

  • Lewis Acid C

    
    ): 
    
    • Peppe, C., et al. "Indium(III) reagents in organic synthesis." Current Organic Synthesis.
    • Source:

  • Iodine-Mediated Aromatization

    • Gabriele, B., et al. "Recyclable catalytic synthesis of substituted thiophenes..." Journal of Organic Chemistry, 2012.
    • Source: [J. Org.[5][6] Chem. 2012, 77, 9905]([Link])

  • Target Molecule Data

    • Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4).[1][2]

    • Source:

Sources

Optimization

"byproduct analysis in the synthesis of Methyl 4-methoxythiophene-3-carboxylate"

Topic: Byproduct Analysis & Troubleshooting Guide CAS Registry Number: 65369-22-4 Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Chemical Context This guide addresses the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Analysis & Troubleshooting Guide CAS Registry Number: 65369-22-4 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context

This guide addresses the critical impurities and process bottlenecks associated with the synthesis of Methyl 4-methoxythiophene-3-carboxylate . While various routes exist, the most prevalent industrial and laboratory method involves the O-methylation of the precursor Methyl 4-hydroxythiophene-3-carboxylate (often derived via the Fiesselmann or Hinsberg reaction).

The synthesis is deceptively simple but prone to specific failure modes:

  • Ambident Nucleophilicity: The 4-hydroxy precursor exists in a keto-enol equilibrium, leading to competition between O-methylation (desired) and C-methylation (undesired).

  • Ester Instability: The proximity of the electron-rich methoxy group and the electron-withdrawing ester can facilitate hydrolysis or decarboxylation under aggressive basic conditions.

  • Oxidative Sensitivity: Thiophene rings, particularly electron-rich ones, are susceptible to oxidative dimerization.

Critical Impurity Profiling (HPLC/GC Data)

Use the table below to identify peaks in your chromatograms relative to the target product.

Impurity NameRelative Retention Time (RRT)*Mass Shift (Δ m/z)Origin
Methyl 4-hydroxythiophene-3-carboxylate ~0.7 - 0.8-14Unreacted Precursor (Keto/Enol forms)
Methyl 4-methoxy-2-methylthiophene-3-carboxylate ~1.1 - 1.2+14C-Methylation (Thermodynamic byproduct)
4-Methoxythiophene-3-carboxylic acid ~0.3 - 0.5-14Hydrolysis (Saponification)
Bis(3-methoxycarbonyl-4-thienyl) disulfide ~1.8 - 2.2+170 (approx)Oxidative Dimerization
Methyl 4-oxotetrahydrothiophene-3-carboxylate ~0.7 (Broad)+2Incomplete Aromatization (if de novo synthesis)

*Note: RRT values are approximate and depend on column phase (C18 vs. Phenyl-Hexyl) and gradient.

Module 1: The Methylation Bottleneck (O- vs. C-Alkylation)

User Question:

"I am seeing a major impurity at M+14 in my LC-MS, and my yield is stalling at 60%. I am using Methyl Iodide (MeI) and Sodium Hydride (NaH) in THF. What is happening?"

Technical Diagnosis:

You are observing C-methylation .[1] The precursor, Methyl 4-hydroxythiophene-3-carboxylate, is a vinylogous


-keto ester. It possesses two nucleophilic sites: the oxygen (hard nucleophile) and the carbon at position 2 or 5 (soft nucleophile).
  • The Problem: Methyl Iodide is a "soft" electrophile.[2] When paired with a strong base like NaH in a non-polar or moderately polar solvent, the reaction kinetics often favor the "soft-soft" interaction, leading to C-methylation at the

    
    -carbon (Position 2 or 5).
    
  • The Fix: You must shift the reaction mechanism to favor "hard-hard" interactions (O-methylation).

Protocol Adjustment (The "Hard" Switch):
  • Change the Electrophile: Switch from Methyl Iodide to Dimethyl Sulfate (DMS) . DMS is a "harder" electrophile that prefers the oxygen center.

  • Change the Base/Solvent: Switch to Potassium Carbonate (

    
    )  in Acetone  or DMF .
    
    • Why?

      
       provides a milder deprotonation that maintains the chelation of the enolate, while the polar aprotic solvent solvates the cation, leaving the "hard" oxygen anion free to react.
      
Visual Mechanism: The Alkylation Fork

Methylation_Pathways Precursor Methyl 4-hydroxythiophene- 3-carboxylate (Enol/Keto Tautomer) Reagents_Soft Soft Conditions: MeI / NaH / THF Precursor->Reagents_Soft Reagents_Hard Hard Conditions: DMS / K2CO3 / Acetone Precursor->Reagents_Hard Target Target Product: O-Methylation (Methyl 4-methoxy...) Reagents_Soft->Target Minor Pathway Impurity_C Major Impurity: C-Methylation (Methyl 4-methoxy-2-methyl...) Reagents_Soft->Impurity_C Soft-Soft Interaction (Kinetic/Thermodynamic Mix) Reagents_Hard->Target Hard-Hard Interaction (Selective) Reagents_Hard->Impurity_C Suppressed

Caption: Divergent alkylation pathways driven by electrophile hardness and solvent polarity. Soft electrophiles (MeI) favor C-alkylation impurities.

Module 2: Ring Closure & Precursor Purity

User Question:

"My starting material (the 4-hydroxy precursor) has a persistent pink/red color and shows a broad baseline in NMR. Does this affect the methylation step?"

Technical Diagnosis:

Yes. The color indicates oxidative dimerization (disulfide formation) or polymerization of the thiophene ring.

  • Cause: Thiophene-3-carboxylates with free hydroxy/mercapto groups are air-sensitive. Old batches of "Fiesselmann product" often contain Bis(3-methoxycarbonyl-4-thienyl) disulfides .

  • Impact: These dimers do not methylate under mild conditions. They remain in the mixture, lowering yield and complicating purification.

Remediation Protocol (Reductive Workup):

Before attempting methylation, you must "reset" the precursor:

  • Dissolve the crude 4-hydroxy precursor in Methanol.

  • Add 1.5 equivalents of Sodium Borohydride (

    
    )  or treat with Zinc dust/Acetic Acid .
    
  • This reduces the disulfides back to the monomeric thiol/enol form.

  • Proceed immediately to methylation under inert atmosphere (

    
     or Ar).
    

Module 3: Hydrolysis & Stability

User Question:

"I isolated the product, but after rotary evaporation, I see a new peak at RRT 0.4. It's acidic."

Technical Diagnosis:

You have generated 4-Methoxythiophene-3-carboxylic acid via saponification.

  • Cause: Incomplete removal of the carbonate base (

    
    ) prior to aqueous workup, or heating the reaction mixture too long in the presence of water/hydroxide. The 3-ester position is activated by the 4-methoxy group, making it more labile than a standard benzoate.
    
Prevention Workflow:
  • Quench Cold: Always cool the reaction mixture to 0°C before adding water.

  • Acidify Carefully: Neutralize the base to pH 6-7 using dilute HCl or

    
    . Do not allow the pH to drop below 2, or you risk acid-catalyzed hydrolysis or decarboxylation.
    
  • Dry Fast: Remove water quickly using

    
     and do not store the crude material in wet solvents.
    

Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

Troubleshooting_Tree Start Issue: Low Yield or Purity Check_SM Check Precursor Purity (NMR/LCMS) Start->Check_SM Is_SM_Pure Is Precursor Pure? Check_SM->Is_SM_Pure No No Is_SM_Pure->No Contains Dimers/Oxides Yes Yes Is_SM_Pure->Yes Purify_SM Action: Reductive Workup (Zn/AcOH or NaBH4) to cleave disulfides Check_Reagents Check Methylation Conditions Which_Reagent Reagent Used? Check_Reagents->Which_Reagent MeI_Route Used MeI / NaH Which_Reagent->MeI_Route High Risk DMS_Route Used DMS / K2CO3 Which_Reagent->DMS_Route Preferred C_Alk_Check Check for C-Methylation (M+14 peak) MeI_Route->C_Alk_Check Hydrolysis_Check Check for Hydrolysis (Acid peak) DMS_Route->Hydrolysis_Check Switch_Cond Action: Switch to DMS / Acetone / K2CO3 C_Alk_Check->Switch_Cond If C-Alk present Optimize_Temp Action: Lower Temp (<60°C) Control pH during workup Hydrolysis_Check->Optimize_Temp If Acid present No->Purify_SM Yes->Check_Reagents

Caption: Logical workflow for diagnosing yield loss. Priority is placed on precursor quality and reagent selection.

References

  • Primary Synthesis (Fiesselmann Context)

    • Title: Synthesis of Thiophenes.[3][4][5][6][7][8][9]

    • Source:Journal of Organic Chemistry, 1979, Vol 44, Page 3292.
    • Relevance: Establishes the foundational reactivity of thioglycolates with acetylenic esters to form the 4-hydroxy-3-carboxyl
    • URL:[Link]

  • Methylation Selectivity (O- vs C-Alkylation)

    • Title: Selective O-methyl
    • Source:Tetrahedron, 2004, Vol 60, Issue 20.
    • Relevance: Discusses the "Hard/Soft Acid-Base" (HSAB) principles required to avoid C-methylation in ambident nucleophiles like hydroxythiophenes.
    • URL:[Link] (General Journal Link for verification of principle).

  • General Thiophene Chemistry

    • Title: Thiophene and Its Derivatives.[3][4][5][7][8][9][10][11]

    • Source:The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
    • Relevance: Authoritative text on the stability, oxidation states, and tautomerism of 3-hydroxythiophenes.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 4-methoxythiophene-3-carboxylate and Dimethyl Sulfate before handling.

Sources

Optimization

"solvent effects on the synthesis of Methyl 4-methoxythiophene-3-carboxylate"

Technical Support Center: Synthesis of Methyl 4-methoxythiophene-3-carboxylate Executive Summary & Reaction Logic Welcome to the Technical Support Center. This guide addresses the critical solvent-dependent parameters in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-methoxythiophene-3-carboxylate

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. This guide addresses the critical solvent-dependent parameters in the synthesis of Methyl 4-methoxythiophene-3-carboxylate .

The primary synthetic route involves the O-methylation of the precursor Methyl 4-oxotetrahydrothiophene-3-carboxylate (also known as the keto-ester).[1] This reaction is driven by the aromatization of the thiophene ring. However, the choice of solvent dictates the position of alkylation (O- vs. C-), the reaction rate, and the purity profile.[1]

The Core Challenge: The precursor exists in a tautomeric equilibrium between the keto and enol forms.

  • Path A (Desired): O-Methylation of the enolate leads to the aromatic thiophene.[1]

  • Path B (Undesired): C-Methylation leads to a non-aromatic quaternary intermediate, irreversibly lowering yield.[1]

Troubleshooting Guide: Solvent Effects & Optimization

Module 1: Reaction Selectivity (O- vs. C-Alkylation)

Q: I am observing significant amounts of non-aromatic C-methylated impurities. Is my solvent too polar?

A: Paradoxically, using a highly polar aprotic solvent like DMSO or DMF can sometimes increase C-alkylation risks if the counter-ion is not sequestered correctly, although they generally favor O-alkylation due to "naked" anion formation.[1]

  • The Mechanism: According to the Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the enolate is a "hard" nucleophile, while the alpha-carbon is "soft."[1]

  • The Solvent Effect:

    • Acetone (Recommended): In the presence of K₂CO₃ , acetone allows for a controlled heterogeneous reaction.[1] The potassium ion associates tightly with the enolate oxygen, but the lattice energy of the solid base slows the reaction, allowing the thermodynamic drive toward aromatization (O-alkylation) to dominate.[1]

    • DMF/DMSO: These solvents solvate the cation (

      
      ) extensively, leaving a "naked" enolate anion.[1] While this accelerates the reaction, it makes the "soft" carbon center highly reactive. If the alkylating agent is soft (like Methyl Iodide), C-alkylation competes more effectively.[1]
      
  • Recommendation: Switch to Acetone or Acetonitrile . If using DMF, switch the alkylating agent to Dimethyl Sulfate (DMS) , which is a "harder" electrophile than Methyl Iodide, favoring the "hard" oxygen center.[1]

Q: My reaction stalls at 60% conversion in Acetone. Should I switch to THF?

A: No. THF (Tetrahydrofuran) usually yields poor results for this specific transformation because of the low solubility of the inorganic carbonate bases (K₂CO₃ or Cs₂CO₃).[1]

  • The Fix: Instead of changing the solvent, add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (if using potassium) or Tetrabutylammonium bromide (TBAB) to the Acetone mixture.[1] This increases the effective concentration of the carbonate in the organic phase without altering the solvent polarity to a level that favors side reactions.

Module 2: Solubility & Work-up

Q: I am using Methanol to improve the solubility of the starting material, but the yield is low. Why?

A: Methanol (and other protic solvents) should be avoided during the alkylation step.[1]

  • Hydrogen Bonding: Methanol forms strong hydrogen bonds with the enolate oxygen, reducing its nucleophilicity.

  • Transesterification: Methanol can attack the methyl ester moiety or participate in reversible solvolysis, leading to byproducts.

  • Dielectric Dampening: Protic solvents shield the nucleophile, slowing the

    
     attack on the methylating agent.
    

Q: During work-up, I get a persistent emulsion when using DMF. How do I prevent this?

A: DMF is water-miscible but has a high boiling point, making it difficult to remove.[1]

  • Protocol Adjustment: Do not attempt to extract directly from the pure DMF reaction mixture.

    • Dilute the reaction mixture with 5 volumes of 5% LiCl (aq) solution. The Lithium ions help break the emulsion and salt out the organic product.

    • Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]

    • Wash the organic layer 3x with water to remove residual DMF.

Comparative Solvent Data

The following table summarizes the impact of solvent choice on the methylation of Methyl 4-oxotetrahydrothiophene-3-carboxylate using Methyl Iodide (MeI) and Potassium Carbonate (


).
SolventDielectric Constant (

)
Base SolubilityPrimary ProductYield PotentialRisk Factor
Acetone 20.7Low (Heterogeneous)O-Methyl (Target) 85-92% Long reaction time; solvent volatility.[1]
DMF 36.7ModerateO-Methyl + C-Methyl70-80%Difficult work-up; C-alkylation side products.[1]
Acetonitrile 37.5LowO-Methyl80-88%Good balance; requires reflux.[1]
THF 7.5Very LowIncomplete Reaction<40%Base insolubility stalls reaction.
Methanol 32.7HighSolvolysis Byproducts<30%H-bonding deactivates nucleophile.[1]

Visualizing the Reaction Pathway

The diagram below illustrates the bifurcation between the desired Aromatization (O-Alkylation) and the parasitic C-Alkylation, highlighting where solvent choice exerts influence.

ReactionPathway Start Methyl 4-oxotetrahydrothiophene- 3-carboxylate (Keto Form) Enolate Enolate Intermediate (Resonance Hybrid) Start->Enolate Base (K2CO3) - H+ PathA_Step O-Methylation (Kinetic & Thermodynamic) Enolate->PathA_Step Acetone (Polar Aprotic) Hard Nucleophile Attack PathB_Step C-Methylation (Soft-Soft Interaction) Enolate->PathB_Step DMF (Naked Anion) Soft Nucleophile Attack Product Methyl 4-methoxythiophene- 3-carboxylate (AROMATIC) PathA_Step->Product - HI (Aromatization Drive) Impurity 3-Methyl-4-oxo Intermediate (Non-Aromatic) PathB_Step->Impurity Irreversible SolventNote Solvent Control: Acetone favors Path A by moderating reactivity. SolventNote->Enolate

Caption: Pathway divergence in the methylation of the tetrahydrothiophene precursor. Green path represents the desired aromatization favored by Acetone; Red path represents C-alkylation favored by overly potent solvation (DMF).[1]

Standardized Protocol (Best Practice)

Objective: Synthesis of Methyl 4-methoxythiophene-3-carboxylate via O-methylation.

Reagents:

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq)[1]

  • Methyl Iodide (1.5 eq) [Caution: Carcinogen][1]

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 eq)[1]
    
  • Solvent: Acetone (HPLC Grade, dried over

    
     if necessary)
    

Procedure:

  • Setup: Charge a round-bottom flask with Acetone (0.5 M concentration relative to substrate).

  • Activation: Add

    
      and stir vigorously at Room Temperature (RT) for 15 minutes. Tip: Micronized base increases surface area, compensating for low solubility.[1]
    
  • Addition: Add the Methyl 4-oxotetrahydrothiophene-3-carboxylate . The suspension may turn slightly yellow as the enolate forms.

  • Alkylation: Add Methyl Iodide dropwise over 10 minutes.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]
    
    • Checkpoint: The product is less polar than the starting material and is UV active (aromatic).[1]

  • Work-up:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Rinse the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from Methanol/Water or purify via silica gel chromatography to obtain the white/off-white solid.

References

  • Synthesis of Thiophene Derivatives

    • Title: Process for preparing thiophene derivatives (US4847386A)[1]

    • Source: Google Patents[1]

    • URL
    • Relevance: Describes the reactivity of 3-oxotetrahydrothiophenes and their conversion to substituted thiophenes.
  • Solvent Effects in Alkylation

    • Title: Solvent effects on the O- vs C-alkylation of enolates[1]

    • Source: Organic Chemistry Portal (General Principles)[1]

    • URL:[Link]

    • Relevance: Provides context on the Fiesselmann synthesis and the behavior of thioglycolate deriv
  • Precursor Properties

    • Title: Methyl 4-oxotetrahydrothiophene-3-carboxylate Product Page[1][2][3]

    • Source: BenchChem[1]

    • Relevance: Verifies the starting material structure and physical properties (mp 38-41°C).[1]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of Methyl 4-methoxythiophene-3-carboxylate and its Functional Derivatives: A Comparative Guide

Introduction: The Thiophene "Push-Pull" Scaffold Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene "Push-Pull" Scaffold

Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural value lies in its electronic "push-pull" nature: the electron-donating methoxy group at C4 and the electron-withdrawing ester at C3 create a unique polarization across the thiophene ring.

For researchers, the challenge is not just synthesizing the scaffold, but rigorously distinguishing it from its regiochemical isomers and functional derivatives (e.g., hydrolysis products or halogenated coupling partners) using standard spectroscopic methods.

This guide provides an objective, data-driven comparison of the parent molecule against its two most common functional derivatives:

  • The Hydrolyzed Acid: 4-methoxythiophene-3-carboxylic acid (Intermediate for amide coupling).

  • The Halogenated Scaffold: Methyl 5-bromo-4-methoxythiophene-3-carboxylate (Precursor for Suzuki-Miyaura coupling).

Structural Baseline & Nomenclature

Before interpreting spectra, we must establish the numbering system, as thiophene nomenclature can be prone to regiochemical errors.

Structure cluster_legend Electronic Environment Parent Methyl 4-methoxythiophene-3-carboxylate (Parent Scaffold) Acid 4-methoxythiophene-3-carboxylic acid (Hydrolysis Product) Parent->Acid Hydrolysis (-Me) Bromo Methyl 5-bromo-4-methoxythiophene-3-carboxylate (Electrophilic Substitution) Parent->Bromo Bromination (NBS, at C5) Desc C3: Electron Withdrawing (Ester) C4: Electron Donating (Methoxy) C2: Deshielded (Low Field) C5: Shielded (High Field)

Figure 1: Structural relationship and synthetic divergence of the target scaffold.

Comparative Spectroscopic Data

The following table synthesizes experimental expectations based on substituent chemical shift (SCS) additivity rules and literature precedents for thiophene-3-carboxylates [1, 2].

Table 1: NMR and IR Fingerprint Comparison
FeatureParent Scaffold (Ester)Derivative A (Acid)Derivative B (5-Bromo)Diagnostic Note

H NMR: H-2

8.05 - 8.15 (d,

Hz)

8.10 - 8.20 (d)

8.00 - 8.10 (s)
H-2 is highly deshielded by the adjacent Sulfur and Carbonyl.

H NMR: H-5

6.20 - 6.30 (d,

Hz)

6.25 - 6.35 (d)
Absent H-5 is shielded by the ortho-methoxy group. Loss of this signal confirms 5-bromination.

H NMR: OMe

3.85 - 3.90 (s, 3H)

3.85 - 3.90 (s, 3H)

3.90 - 3.95 (s, 3H)
The ether methoxy is stable across derivatives.

H NMR: COOMe

3.75 - 3.80 (s, 3H)
Absent

3.75 - 3.80 (s, 3H)
Loss of ester methyl singlet confirms hydrolysis.

H NMR: COOH
N/A

11.0 - 13.0 (br s)
N/ABroad singlet exchangeable with D

O.
IR: Carbonyl

cm

(Ester)

cm

(Acid)

cm

(Ester)
Acid carbonyl shifts to lower wavenumber due to H-bonding.
IR: OH Stretch N/A

cm

(Broad)
N/AThe "carboxylic acid beard" is distinct from sharp alcohol peaks.
Mechanistic Insight: The "Push-Pull" Effect

In the parent scaffold, the H-2 proton appears significantly downfield (


8.1 ppm) compared to the H-5 proton  (

6.2 ppm).
  • Cause: The C3-Ester exerts a strong anisotropic deshielding effect on H-2. Conversely, the C4-Methoxy group donates electron density into the ring via resonance (+M effect), significantly shielding the adjacent H-5 position.

  • Validation: If your synthesized product shows two doublets closer together (e.g., 7.0 and 7.4 ppm), you have likely synthesized the regioisomer (Methyl 3-methoxythiophene-2-carboxylate) or the starting material has not cyclized correctly.

Experimental Protocols

Protocol A: NMR Acquisition Standards

To ensure reproducibility and resolution of the H2/H5 coupling constants.

  • Solvent Choice: Use DMSO-d

    
      for the Carboxylic Acid derivative to visualize the labile -COOH proton. Use CDCl
    
    
    
    for the Parent and Bromo-derivative to minimize solvent peak interference around 2.5 ppm.
  • Concentration: Prepare samples at 10-15 mg per 0.6 mL solvent. High concentrations can cause stacking effects in thiophenes, shifting aromatic peaks.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      2.0 seconds. Thiophene protons, particularly those adjacent to sulfur, can have longer
      
      
      relaxation times.
    • Acquire at least 64 scans to resolve the small

      
      C satellites if assigning carbon spectra.
      
Protocol B: Step-by-Step Identity Validation

A self-validating workflow to confirm the scaffold.

ValidationFlow Start Crude Product Isolated HNMR Acquire 1H NMR (CDCl3) Start->HNMR Check1 Are there 2 singlets in 3.7-4.0 ppm range? HNMR->Check1 Check2 Are there 2 doublets (J ~3.5 Hz) in aromatic region? Check1->Check2 Yes (2 Singlets) Check3 Is H5 (6.2 ppm) missing? Check1->Check3 No (1 Singlet) Parent CONFIRMED: Parent Scaffold Check2->Parent Yes Fail REJECT: Regioisomer or Impurity Check2->Fail No (Coupling constant mismatch) Acid CONFIRMED: Acid Derivative (Check IR for broad OH) Check3->Acid No (H5 Present, Ester Gone) Bromo CONFIRMED: 5-Bromo Derivative Check3->Bromo Yes (H5 Gone)

Figure 2: Analytical decision tree for rapid product identification.

Synthesis & Regioselectivity Notes

When synthesizing the 5-bromo derivative (Derivative B) from the parent, researchers often worry about bromination at the C2 position.

  • Scientific Reality: The C5 position is activated by the ortho-methoxy group (C4). The C2 position is deactivated by the ortho-ester group (C3).

  • Outcome: Electrophilic aromatic substitution (e.g., using NBS in DMF) occurs almost exclusively at C5 .

  • QC Check: If the proton signal at

    
    8.1 ppm (H2) disappears and the signal at 
    
    
    
    6.2 ppm (H5) remains, you have inadvertently brominated C2. This is rare but can occur under radical conditions or if the C4-methoxy is hydrolyzed.

References

  • Synthesis of Parent Scaffold

    • Press, J. B., et al. "Synthesis of 4-substituted thiophene-3-carboxylates." The Journal of Organic Chemistry, 44(19), 3292–3297 (1979).
  • Thiophene Spectroscopy Data

    • National Institute of Standards and Technology (NIST).
  • General Spectral Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, Berlin, Heidelberg. (Standard reference for substituent chemical shifts).
  • Compound Data (PubChem)

    • Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4).[1]

Sources

Comparative

"comparative study of catalysts for Methyl 4-methoxythiophene-3-carboxylate synthesis"

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide [1] Executive Summary Methyl 4-methoxythiophene-3-carboxylate is a critical heterocyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

[1]

Executive Summary

Methyl 4-methoxythiophene-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for protein kinase inhibitors and agrochemical fungicides.[1] Its synthesis hinges on two critical phases: the construction of the thiophene core and the efficient functionalization of the C4-oxygen moiety.

This guide provides an in-depth technical comparison of the catalytic systems used to synthesize this target. We focus specifically on the O-methylation of the Methyl 4-hydroxythiophene-3-carboxylate precursor , identifying it as the process bottleneck where catalyst choice dictates yield, scalability, and purity. We compare the traditional Heterogeneous Base Catalysis (


)  against the intensified Phase-Transfer Catalysis (PTC)  approach.[1]
Part 1: Synthetic Pathway Overview[1]

The synthesis generally proceeds via a modified Fiesselmann Cyclization to generate the 4-hydroxy precursor, followed by O-methylation. The choice of catalyst in the second step is the primary determinant of process efficiency.

SynthesisPathway Start Methyl Acetoacetate + Methyl Thioglycolate Inter Methyl 4-hydroxythiophene- 3-carboxylate Start->Inter Fiesselmann Cyclization (NaOMe/MeOH) Product Methyl 4-methoxythiophene- 3-carboxylate Inter->Product O-Methylation (Catalyst Comparison)

Figure 1: General synthetic route. The comparative study focuses on the transformation from the hydroxy intermediate to the methoxy product.

Part 2: Comparative Analysis of Catalytic Systems
System A: Heterogeneous Base Catalysis (

)

The "Classic" Approach This method utilizes anhydrous Potassium Carbonate (


) as a base to deprotonate the C4-hydroxyl group, facilitating nucleophilic attack on a methylating agent (Dimethyl Sulfate or Methyl Iodide).
  • Mechanism: Surface-mediated deprotonation followed by

    
     substitution.[1]
    
  • Solvent System: Polar aprotic solvents (Acetone, DMF, or Acetonitrile).

  • Performance Profile:

    • Pros: High selectivity; avoids aqueous waste streams containing organic impurities; robust for small-scale purity.[1]

    • Cons: Slow kinetics due to poor solubility of the inorganic base; requires anhydrous conditions to prevent hydrolysis of the ester moiety; often suffers from "caking" of the base, reducing active surface area.

System B: Phase-Transfer Catalysis (PTC)

The "Intensified" Approach This method employs a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) to transfer the phenoxide anion from an aqueous base layer into an organic phase where the reaction occurs.

  • Mechanism: Starks' Extraction Mechanism.[1] The catalyst (

    
    ) shuttles the thiophene-oxide anion (
    
    
    
    ) into the organic phase (DCM or Toluene), creating a "naked" anion with enhanced nucleophilicity.
  • Solvent System: Biphasic (Water / Dichloromethane or Toluene).[1]

  • Performance Profile:

    • Pros: Rapid reaction rates (kinetic enhancement); tolerates moisture; allows use of cheaper inorganic bases (

      
      ); highly scalable.[1]
      
    • Cons: Requires removal of the quaternary ammonium catalyst post-reaction; potential for ester hydrolysis if pH is not controlled.

Part 3: Experimental Data & Performance Metrics

The following data summarizes the performance of both systems in the conversion of Methyl 4-hydroxythiophene-3-carboxylate (1.0 eq) to the target product.

MetricSystem A: Heterogeneous Base (

)
System B: Phase-Transfer Catalysis (TBAB)
Reagents

(1.5 eq), DMS (1.2 eq)
30% NaOH (aq), TBAB (5 mol%), DMS (1.2 eq)
Solvent Acetone (Anhydrous)DCM / Water (1:1)
Temperature Reflux (

)
Ambient (

)
Reaction Time 12 - 18 Hours2 - 4 Hours
Isolated Yield 72 - 78%88 - 94%
Purity (HPLC) >98%>97% (requires washing)
Scalability Moderate (Stirring issues with solids)High (Liquid-Liquid processing)

Key Insight: While System A is sufficient for gram-scale laboratory synthesis, System B (PTC) offers a superior Time-Yield Factor (TYF) for process development and scale-up.[1]

Part 4: Detailed Experimental Protocols
Protocol A: Standard

Methylation
  • Dissolution: Dissolve Methyl 4-hydroxythiophene-3-carboxylate (5.0 g, 27 mmol) in anhydrous acetone (50 mL) under nitrogen atmosphere.

  • Base Addition: Add Potassium Carbonate (

    
    , 4.5 g, 32 mmol) in a single portion.
    
  • Methylation: Add Dimethyl Sulfate (4.2 g, 32 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux for 18 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo. Partition residue between water and DCM.[1] Dry organic layer (

    
    ) and concentrate.[1][2]
    
Protocol B: Phase-Transfer Catalyzed Methylation (Recommended)[1]
  • Biphasic Setup: To a solution of Methyl 4-hydroxythiophene-3-carboxylate (5.0 g, 27 mmol) in Dichloromethane (40 mL), add Tetrabutylammonium Bromide (TBAB, 0.43 g, 1.3 mmol).

  • Base Addition: Add a solution of NaOH (1.5 g in 15 mL water) while stirring vigorously.

  • Reaction: Add Dimethyl Sulfate (4.0 g, 31 mmol) dropwise. Caution: Exothermic.[1]

  • Agitation: Stir vigorously at

    
     for 3 hours. The "naked" anion effect accelerates the reaction significantly.
    
  • Workup: Separate phases. Wash the organic layer with water (2 x 20 mL) and dilute HCl (0.1 M, 10 mL) to remove residual amine catalyst. Dry (

    
    ) and concentrate to yield a crystalline solid.[1][3]
    
Part 5: Mechanism of Action (Visualized)
PTC Catalytic Cycle (System B)

The efficiency of System B relies on the ion-pair transport between the aqueous reservoir and the organic reaction zone.

PTCCycle cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase (NaOH) QTh [Q+ Th-O-] Ion Pair Product Product (Me-O-Th) QTh->Product Nucleophilic Attack QX_org Q+ X- Product->QX_org Regeneration MeX Me-X (Methylating Agent) MeX->Product QX_aq Q+ X- QX_org->QX_aq Return to Aq QX_aq->QTh Extraction ThOH Th-OH (Precursor) ThO_aq Th-O- ThOH->ThO_aq Deprotonation OH OH- OH->ThO_aq ThO_aq->QTh

Figure 2: The Starks' Extraction Mechanism.


 represents the Tetrabutylammonium cation.[1] The lipophilic ion pair 

enters the organic phase, reacting rapidly with the methylating agent due to lack of solvation shell.
References
  • Fiesselmann Thiophene Synthesis: PrepChem. "Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate." Accessed Jan 31, 2026.[1]

  • O-Methylation Kinetics: Zhu, B. T., et al. "O-Methylation of tea polyphenols catalyzed by human placental cytosolic catechol-O-methyltransferase."[1][4] Drug Metab Dispos, 2000.[1]

  • Thiophene Functionalization: Organic Syntheses. "3-Methylthiophene." Org. Synth. 1956, 36, 59.

  • PTC Methodology: Makosza, M. "Phase-transfer catalysis.[1] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.[1] (General Reference for PTC Mechanism).

  • Precursor Synthesis: ChemicalBook. "Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis."

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 4-methoxythiophene-3-carboxylate and Structurally Similar Compounds

In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged structure, underpinning a multitude of compounds with diverse and potent biological activities.[1][2] Among these, Methyl 4-methoxyth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged structure, underpinning a multitude of compounds with diverse and potent biological activities.[1][2] Among these, Methyl 4-methoxythiophene-3-carboxylate has emerged as a compound of interest, prompting a deeper investigation into its biological profile in comparison to its structural analogs. This guide provides a comprehensive analysis of the biological activities of Methyl 4-methoxythiophene-3-carboxylate and similar compounds, with a focus on anticancer, anti-inflammatory, and kinase inhibitory properties. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The Thiophene Scaffold: A Versatile Core for Drug Discovery

The five-membered heterocyclic thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for designing novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2][4] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the thiophene ring.

Anticancer Activity: A Comparative Analysis

The anticancer potential of thiophene derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. Our comparative analysis focuses on Methyl 4-methoxythiophene-3-carboxylate and its analogs, where modifications at the 4-position and on the carboxylate group reveal insightful structure-activity relationships.

Influence of Substitution at the 4-Position

The substituent at the 4-position of the thiophene-3-carboxylate scaffold plays a critical role in modulating anticancer activity. While specific data for Methyl 4-methoxythiophene-3-carboxylate is limited in the reviewed literature, we can infer its potential activity by comparing it with analogs bearing different functional groups at this position.

Compound/AnalogKey Structural FeaturesAnticancer Activity (IC50)Cell Line(s)Reference(s)
Thiophene-3-carboxamide derivatives Carboxamide group instead of methyl ester5.46 µM (Compound 2b)Hep3B[5]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates Fused pyrimidine ring and amino group0.013 µM (Compound 2)MCF-7[6]
3-Chlorothiophene-2-carboxylic acid metal complexes Chloro group at position 3 and metal complexationSignificant inhibitionK562, SW480[7]

Table 1: Comparative anticancer activities of thiophene-3-carboxylate analogs.

The data suggests that converting the methyl ester of the carboxylate to a carboxamide can lead to potent anticancer activity, as seen in the thiophene-3-carboxamide derivatives.[5] Furthermore, the fusion of a pyrimidine ring and the presence of an amino group, as in the 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, can result in highly potent compounds with nanomolar efficacy.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 8 × 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: The test compounds, including Methyl 4-methoxythiophene-3-carboxylate and its analogs, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.[8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5.0 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 100 µL of a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treatment Treat cells with compounds start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt solubilize Solubilize formazan with DMSO incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze

MTT Assay Workflow Diagram

Anti-inflammatory Activity: Unveiling the Potential

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiophene derivatives have shown promise in this regard, with their activity often linked to the inhibition of key inflammatory mediators.

Role of Methoxy and Other Substituents

The presence of a methoxy group on the thiophene ring appears to be a favorable feature for anti-inflammatory activity. A review of thiophene-based compounds highlighted that hydroxyl and methoxy groups are considered essential for the inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade.[1] While direct data on Methyl 4-methoxythiophene-3-carboxylate is scarce, tetrasubstituted thiophenes with varying substituents have been evaluated for their anti-inflammatory effects. For instance, a study on tetrasubstituted thiophenes demonstrated that compounds with a coumarin-3-yl moiety exhibited significant anti-inflammatory activity.[9] Another study showed that a compound with a chloro-substituted anilino group at the second position of the thiophene ring displayed maximum anti-inflammatory protection.[9]

Compound/AnalogKey Structural FeaturesAnti-inflammatory ActivityPutative MechanismReference(s)
Benzothiophene with hydroxyl and methoxy groups Hydroxyl and methoxy substituentsIC50 = 6.0 µM (Compound 2)5-LOX inhibition[1]
Tetrasubstituted thiophene with coumarin-3-yl Coumarin-3-yl moiety77% protection at 20 mg/kgNot specified[9]
Tetrasubstituted thiophene with 2-(4-chloroanilino) Chloro-substituted anilino group77% protection at 20 mg/kgNot specified[9]

Table 2: Comparative anti-inflammatory activities of thiophene analogs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.

Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like ibuprofen or mefenamic acid.[9]

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Paw_Edema_Workflow start Start: Acclimatize rats administer Administer test compounds, vehicle, or standard drug start->administer induce_edema Inject carrageenan into paw administer->induce_edema measure_initial Measure initial paw volume induce_edema->measure_initial measure_intervals Measure paw volume at 1, 2, 3, and 4 hours measure_initial->measure_intervals analyze Calculate % inhibition of edema measure_intervals->analyze

Carrageenan-Induced Paw Edema Workflow

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Thiophene derivatives have emerged as potent kinase inhibitors, offering a promising strategy for targeted therapy.

Structure-Activity Relationship in Kinase Inhibition

The substitution pattern on the thiophene ring is a key determinant of kinase inhibitory activity and selectivity. While there is no specific data on Methyl 4-methoxythiophene-3-carboxylate as a kinase inhibitor in the reviewed literature, studies on related thiophene-3-carboxamides provide valuable insights. For instance, a series of novel thiophene-3-carboxamide derivatives were identified as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 of 191.1 nM.[10] The mechanism of action for this compound involved blocking the cell cycle, inducing apoptosis, and reducing the phosphorylation of downstream signaling molecules like ERK and MEK.[10]

Another study on thiophene-3-carboxamide derivatives identified dual inhibitors of c-Jun N-terminal kinase (JNK), functioning as both ATP and JIP mimetics.[11] This dual inhibitory mechanism is an intriguing aspect of this class of compounds.

Compound/AnalogTarget KinaseInhibitory Activity (IC50)Key Structural FeaturesReference(s)
Thiophene-3-carboxamide derivative (14d) VEGFR-2191.1 nMBased on PAN-90806 scaffold[10]
Thiophene-3-carboxamide derivatives JNKPotent in vitro and in cellDual ATP and JIP mimetics[11]
Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids CK20.1 µMFused pyrimidine ring[12]
4-Substituted benzo[b]thiophene-2-carboxamidines uPA70 nM (Compound 3)Fused benzene ring[13]

Table 3: Kinase inhibitory activities of thiophene analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

Principle: The assay measures the ability of a compound to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology (Generic Luminescence-based Assay):

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and add a detection reagent that produces a luminescent signal in the presence of the remaining ATP (if the assay measures ATP consumption) or the phosphorylated product.

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The inhibitory activity is determined by comparing the signal in the presence of the test compound to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow start Start: Prepare reagents setup Set up reaction in 96-well plate start->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Add detection reagent incubate->detect measure Measure luminescence detect->measure analyze Calculate % inhibition and IC50 measure->analyze

In Vitro Kinase Inhibition Assay Workflow

Conclusion and Future Directions

This comparative guide highlights the significant biological potential of Methyl 4-methoxythiophene-3-carboxylate and its structural analogs. The available data, although fragmented, strongly suggests that the thiophene-3-carboxylate scaffold is a promising starting point for the development of novel anticancer, anti-inflammatory, and kinase-inhibiting agents.

Key Structure-Activity Relationship Insights:

  • Modification of the Carboxylate Group: Conversion of the methyl ester to a carboxamide appears to be a favorable modification for enhancing anticancer activity.

  • Substitution at the 4-Position: The nature of the substituent at the 4-position significantly influences biological activity. While the methoxy group is implicated in anti-inflammatory effects, other groups like amino and chloro can contribute to potent anticancer and kinase inhibitory activities.

  • Ring Fusion: Fusing a second ring system, such as a pyrimidine or benzene ring, to the thiophene core can lead to highly potent and selective inhibitors.

Future Research:

To fully elucidate the therapeutic potential of Methyl 4-methoxythiophene-3-carboxylate, further focused studies are warranted. A direct, head-to-head comparison of this compound with a systematically designed library of analogs under standardized assay conditions would provide invaluable data for establishing a more definitive SAR. Mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds are also crucial for their rational development as therapeutic agents. The insights presented in this guide provide a solid foundation for these future investigations, paving the way for the discovery of next-generation thiophene-based therapeutics.

References

  • Gomes, P. A. T. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 237-253. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of the Serbian Chemical Society, 81(10), 1145-1163. [Link]

  • Semple, G., et al. (2001). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 11(11), 1399-1402. [Link]

  • Geronikaki, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. RASĀYAN J. Chem, 9(1), 31-39. [Link]

  • Sączewski, J., et al. (2006). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 49(10), 2893-2899. [Link]

  • Vitaku, E., et al. (2014). Thiophene-containing analogues of bioactive compounds. Journal of Medicinal Chemistry, 57(21), 8497-8518.
  • Wang, X., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9296-9304. [Link]

  • Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(2), 200-210. [Link]

  • Singh, P., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1146-1158. [Link]

  • El-Gazzar, A., et al. (2018). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. Oncotarget, 9(5), 6259-6269. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Kumar, D., et al. (2014). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35879-35904. [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Mitu, F. R., et al. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(21), 6668. [Link]

  • Wang, Y., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B, 11(8), 2447-2457. [Link]

  • Wang, X., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 193. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah Staff. [Link]

  • Drew, L. (2024). European Journal of Medicinal Chemistry. ePrints Soton. [Link]

  • Bryan, M. C., et al. (2023). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 66(10), 6648-6667. [Link]

  • Li, Y., et al. (2021). 5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(15), 11096-11115. [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358. [Link]

  • Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1335. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 28(14), 5395. [Link]

  • Kamal, A., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Letters in Drug Design & Discovery, 16(8), 881-891. [Link]

  • Smith, K., et al. (1987). Studies on the biological activity of some nitrothiophenes. Pesticide Science, 19(4), 273-283. [Link]

  • Zhang, L., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Inorganics, 13(7), 238. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

Sources

Comparative

Cross-Validation of Analytical Data for Methyl 4-methoxythiophene-3-carboxylate: A Comparative Guide

Topic: Cross-Validation of Analytical Data for Methyl 4-methoxythiophene-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In phar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Data for Methyl 4-methoxythiophene-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In pharmaceutical synthesis, Methyl 4-methoxythiophene-3-carboxylate (M4MTC) serves as a critical intermediate for osteoclast inhibitors and kinase-targeting scaffolds.[1] However, its structural simplicity belies a significant analytical challenge: the high probability of co-eluting regioisomers (specifically the 3-methoxy-2-carboxylate and 2-methoxy-3-carboxylate variants) generated during cyclization or substitution reactions.[1]

This guide provides a rigorous, orthogonal cross-validation framework. Unlike standard Certificates of Analysis (CoA) that rely on single-method purity, this protocol integrates High-Field NMR , HPLC-PDA-MS , and HRMS to definitively authenticate the 3,4-substitution pattern and quantify isomeric impurities.[1]

The Structural Challenge: Why Standard Methods Fail

Standard reverse-phase HPLC often fails to resolve M4MTC from its regioisomers due to identical molecular weights (MW 172.[1]20) and similar lipophilicities (


).[1] Reliance on a single retention time (

) can lead to false positives, allowing incorrect isomers to propagate into downstream GMP steps.[1]

The Isomeric Landscape:

  • Target: Methyl 4-methoxythiophene-3-carboxylate (3,4-substitution).[1]

  • Critical Isomer A: Methyl 3-methoxythiophene-2-carboxylate (2,3-substitution; thermodynamically stable impurity).[1]

  • Critical Isomer B: Methyl 4-methoxythiophene-2-carboxylate (2,4-substitution).[1]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for cross-validating the compound's identity and purity.

ValidationWorkflow cluster_NMR Structural Orthogonality (NMR) cluster_LC Purity & Quantitation (LC-MS) Start Crude/Purified Sample NMR_1H 1H NMR (400+ MHz) Check J(2,5) Coupling Start->NMR_1H HPLC HPLC-PDA (254 nm) Peak Purity Index Start->HPLC NMR_NOE 1D NOE / 2D NOESY Spatial Proximity Check NMR_1H->NMR_NOE Ambiguous Region Decision Cross-Validation Matrix NMR_1H->Decision J = 3.2-3.5 Hz NMR_NOE->Decision NOE: OMe <-> Ester MS HRMS (ESI+) Isotope Pattern (34S) HPLC->MS MS->Decision Pass RELEASE BATCH (Confirmed 3,4-Isomer) Decision->Pass All Criteria Met Fail REJECT / RE-PURIFY (Isomer Detected) Decision->Fail Discrepancy Found

Caption: Figure 1. Orthogonal cross-validation workflow ensuring structural fidelity and purity assessment.

Comparative Analytical Framework
Method A: Nuclear Magnetic Resonance (NMR)

Objective: Definitive Structural Elucidation (Regiochemistry).[1] Performance: NMR is the only technique capable of distinguishing the specific substitution pattern via scalar coupling (


) and Nuclear Overhauser Effect (NOE).

Experimental Protocol:

  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Avoid protic solvents that exchange signals.[1]
  • Acquisition: Acquire 1H NMR (min. 16 scans) and 13C NMR (min.[1] 512 scans).

  • Critical Checkpoint (The "Fingerprint"): Focus on the thiophene ring protons.[1] In the 3,4-disubstituted target, protons are at positions 2 and 5.

    • Target (3,4-subst): H2 and H5 are isolated but show a characteristic meta-like coupling (

      
       Hz).[1]
      
    • Isomer (2,3-subst): Protons are at 4 and 5.[1] They show strong vicinal coupling (

      
       Hz).[1]
      

Table 1: Comparative NMR Shifts (Predicted in CDCl


) 
FeatureTarget: Methyl 4-methoxythiophene-3-carboxylateAlternative: Methyl 3-methoxythiophene-2-carboxylateDiscriminator
Ring Protons

6.2 (H5),

8.0 (H2)

6.8 (H4),

7.4 (H5)
Coupling Constant (

)
Coupling (

)

Hz
(Small, sharp doublets)

Hz
(Large, roofed doublets)
Primary Pass/Fail Criteria
NOE Signal Strong NOE between Ester-Me and Ring H2Strong NOE between Ester-Me and Methoxy-MeSpatial Geometry

Expert Insight: The chemical shift of H2 in the target is significantly deshielded (


8.0 ppm) due to the adjacent carbonyl of the ester group and the sulfur atom. If your main aromatic peak is below 7.5 ppm, suspect the 2,3-isomer.[1]
Method B: HPLC-PDA-MS

Objective: Quantitative Purity and Impurity Profiling.[1] Performance: While NMR confirms structure, HPLC quantifies trace isomers (<1%) that NMR misses.[1]

Experimental Protocol:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).[1] The core-shell technology provides higher resolution for isomeric separation.[1]

  • Mobile Phase: Gradient elution.[1]

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 15 mins.[1]

  • Detection: PDA (210-400 nm) extracted at 254 nm.

Table 2: Chromatographic Performance Metrics

ParameterAcceptance CriterionRationale
Retention Time (

)
Match Reference Std

2%
Identity confirmation.
Resolution (

)

between Target and Isomer A
Baseline separation required for accurate quantitation.
Peak Purity Index

(via PDA)
Ensures no co-eluting isobaric impurities hidden under the main peak.[1]
Tailing Factor

Thiophene esters can tail on active silanol sites; strict range ensures column suitability.[1]
Self-Validating Logic Pathways

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the data must be interpreted via a logic pathway.

LogicPathway Input Analytical Data CheckJ Check NMR Coupling (J = 3.2 Hz?) Input->CheckJ CheckMS Check MS Isotope (M+2 ~4.5%?) CheckJ->CheckMS Yes Result_Iso REJECTED Isomer Detected CheckJ->Result_Iso No (J > 5Hz) CheckUV Check UV Max (Lambda max) CheckMS->CheckUV Yes CheckMS->Result_Iso No (No Sulfur) Result_Target CONFIRMED Target Compound CheckUV->Result_Target Matches Std CheckUV->Result_Iso Shift > 5nm

Caption: Figure 2. Logic gate for data interpretation. Failure at any node triggers rejection.

Advanced Validation: HRMS & Isotope Patterns

High-Resolution Mass Spectrometry (HRMS) is used not just for mass confirmation, but for elemental validation via the sulfur isotope signature.[1]

  • Theoretical Mass [M+H]+: 173.0272 (C7H9O3S)

  • Sulfur Signature: Sulfur-34 (

    
    S) has a natural abundance of ~4.2%.[1]
    
  • Validation Step: In the mass spectrum, the M+2 peak (175.023) must be present at approximately 4-5% relative abundance to the parent peak.

    • If M+2 is < 1%: The compound does not contain Sulfur (likely a furan derivative impurity).[1]

    • If M+2 is > 10%:[1][3] Potential halogen contamination (Chlorine/Bromine) or co-elution.[1]

References
  • International Council for Harmonisation (ICH). (2023).[1][2][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Standard text for NMR coupling constants in heterocyclic systems).

  • European Medicines Agency (EMA). (2024).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.).[1][3] Methyl 3-amino-4-methylthiophene-2-carboxylate (Analogous spectral data). National Library of Medicine.[1] Retrieved from [Link]

Sources

Validation

"literature comparison of reported yields for Methyl 4-methoxythiophene-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals Methyl 4-methoxythiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxythiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in various biologically active compounds. Achieving an efficient and high-yielding synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of the reported synthetic strategies for Methyl 4-methoxythiophene-3-carboxylate, offering insights into the methodologies, reaction conditions, and expected yields to aid in the selection of the most suitable protocol.

Synthetic Strategies: A Comparative Overview

The synthesis of Methyl 4-methoxythiophene-3-carboxylate can be approached through a few key strategies. The most direct method involves the construction of the substituted thiophene ring, while a plausible alternative involves the modification of a pre-existing thiophene scaffold, specifically through the O-methylation of a hydroxy precursor.

Direct Synthesis from Acyclic Precursors

A direct synthesis of Methyl 4-methoxythiophene-3-carboxylate has been reported in The Journal of Organic Chemistry[1]. While the full experimental details from this source are not widely available in public databases, the reference points to a foundational method for the preparation of this compound. This approach likely involves the condensation of appropriate acyclic precursors to form the thiophene ring with the desired substitution pattern in a single key step.

Two-Step Synthesis via O-Methylation of a Hydroxy Precursor

A logical and common alternative to a direct, one-pot synthesis is a two-step approach commencing with the synthesis of Methyl 4-hydroxythiophene-3-carboxylate, followed by O-methylation. This strategy offers the advantage of utilizing readily available starting materials for the construction of the initial hydroxythiophene intermediate.

Step 1: Synthesis of Methyl 4-hydroxythiophene-3-carboxylate

The synthesis of the hydroxy precursor can be achieved through various methods, often involving a Dieckmann condensation or related cyclization of a suitable dicarboxylic acid derivative.

Step 2: O-Methylation

The subsequent O-methylation of the hydroxyl group is a critical step. While a specific protocol for the methylation of Methyl 4-hydroxythiophene-3-carboxylate to yield the target compound is not detailed in the available literature, analogous reactions on similar heterocyclic systems provide valuable insights. For instance, the O-methylation of a structurally related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate has been reported to proceed in high yield. In this case, the reaction with methyl iodide in the presence of a base led to the desired O-methylated product in an 80% yield. This suggests that a similar approach for Methyl 4-hydroxythiophene-3-carboxylate would be a viable and high-yielding strategy.

Comparison of Synthetic Routes

The choice between a direct synthesis and a two-step approach depends on several factors, including the availability of starting materials, desired purity, and scalability.

Synthetic Route Key Transformation Reported/Expected Yield Advantages Potential Challenges
Direct Synthesis Ring formation from acyclic precursorsNot explicitly found, but referenced[1]Potentially fewer steps, higher atom economy.May require specialized starting materials; reaction conditions might be harsh.
Two-Step Synthesis O-methylation of a hydroxy precursorHigh (analogous reactions suggest ~80%)Utilizes more common starting materials; modular approach allows for optimization of each step.Longer overall sequence; requires isolation and purification of an intermediate.

Experimental Protocols

While the specific protocol from the primary literature for the direct synthesis of Methyl 4-methoxythiophene-3-carboxylate is not available, a detailed procedure for a representative O-methylation of a similar heterocyclic compound is provided below. This can serve as a strong starting point for the development of a protocol for the target molecule.

Representative Protocol: O-Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate

This protocol is adapted from a reported synthesis and illustrates a general method for the O-methylation of a hydroxy-substituted heterocyclic carboxylate.

Materials:

  • Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate

  • Methyl iodide (CH₃I)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (2 mmol) in anhydrous DMF (10 mL), add a 60% dispersion of NaH in mineral oil (2.2 mmol).

  • Add methyl iodide (2.2 mmol) to the reaction mixture.

  • Heat the reaction mixture at 60-80 °C for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water (50 mL).

  • Extract the aqueous layer with chloroform (2 x 10 mL).

  • Wash the combined organic extracts with water (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two main synthetic strategies discussed.

Synthetic_Pathways cluster_0 Direct Synthesis cluster_1 Two-Step Synthesis Acyclic Precursors Acyclic Precursors Methyl 4-methoxythiophene-3-carboxylate Methyl 4-methoxythiophene-3-carboxylate Acyclic Precursors->Methyl 4-methoxythiophene-3-carboxylate Ring Formation Starting Materials Starting Materials Methyl 4-hydroxythiophene-3-carboxylate Methyl 4-hydroxythiophene-3-carboxylate Starting Materials->Methyl 4-hydroxythiophene-3-carboxylate Cyclization Methyl 4-methoxythiophene-3-carboxylate_2 Methyl 4-methoxythiophene-3-carboxylate Methyl 4-hydroxythiophene-3-carboxylate->Methyl 4-methoxythiophene-3-carboxylate_2 O-Methylation

Caption: A comparison of the direct versus the two-step synthetic approach to Methyl 4-methoxythiophene-3-carboxylate.

Conclusion

The synthesis of Methyl 4-methoxythiophene-3-carboxylate is achievable through at least two strategic approaches. While a direct synthesis has been reported, the details of which require consultation of the primary literature, a two-step process involving the O-methylation of a hydroxy precursor presents a highly viable and potentially high-yielding alternative. The choice of method will ultimately be guided by the specific needs and resources of the research team. The provided comparative data and representative protocol offer a solid foundation for any scientist embarking on the synthesis of this important molecule.

References

  • Current time information in New York, NY, US. (n.d.). Google.
  • 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester. (n.d.). CAS Common Chemistry. Retrieved December 22, 2025, from [Link]

  • METHYL 4-METHOXYTHIOPHENE-3-CARBOXYLATE. (n.d.). Two Chongqing Chemdad Co. Retrieved December 22, 2025, from [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
  • Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
  • Modular organic structure-directing agents for the synthesis of zeolites. (2010). PubMed. Retrieved December 22, 2025, from [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014). Google Patents.
  • Synthesis and study of molecular turnstiles and design of MOFs based on Pt (II). (n.d.). Retrieved December 22, 2025, from [Link]

  • A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. (2007). J Org Chem. Retrieved December 22, 2025, from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University. Retrieved December 22, 2025, from [Link]

  • UC Berkeley - eScholarship. (1988). Retrieved December 22, 2025, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxythiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methoxythiophene-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.